2,6-Difluoro-3-methylbenzoyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2,6-difluoro-3-methylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c1-4-2-3-5(10)6(7(4)11)8(9)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCIIPPXRHOCQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378909 | |
| Record name | 2,6-Difluoro-3-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261763-39-7 | |
| Record name | 2,6-Difluoro-3-methylbenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Difluoro-3-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Difluoro-3-methylbenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to 2,6-Difluoro-3-methylbenzoyl chloride (CAS: 261763-39-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-Difluoro-3-methylbenzoyl chloride, a key building block in modern synthetic chemistry. This document consolidates essential physicochemical data, detailed experimental protocols for its synthesis, and an exploration of its applications, particularly in the realm of pharmaceutical and agrochemical development.
Physicochemical Properties
This compound is a halogenated aromatic acyl chloride. Its physical and chemical characteristics are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 261763-39-7 | [1][2] |
| Molecular Formula | C₈H₅ClF₂O | [1][2] |
| Molecular Weight | 190.58 g/mol | [2] |
| Appearance | Colorless to light yellow/orange clear liquid | - |
| Density | 1.3114 g/mL at 25 °C | [1][2] |
| Boiling Point | 203.1 ± 35.0 °C (Predicted) | [1] |
| Flash Point | 76.7 °C | [2] |
| Refractive Index | n20/D 1.4990 (lit.) | [1] |
| Solubility | Reacts with water. Soluble in many organic solvents. | - |
Synthesis and Purification
The synthesis of this compound is typically achieved in a two-step process, starting from 2,4-difluorotoluene. The first step involves the synthesis of the corresponding carboxylic acid, which is then converted to the acyl chloride.
Experimental Protocol: Synthesis of 2,6-Difluoro-3-methylbenzoic acid
This procedure outlines the synthesis of the carboxylic acid precursor.
Materials:
-
2,4-Difluorotoluene
-
Dry Tetrahydrofuran (THF)
-
n-Butyllithium (15% solution in hexane)
-
Dry Ice (solid carbon dioxide)
-
Diethyl ether
-
2N Sodium Hydroxide (NaOH) solution
-
Toluene
-
Concentrated Hydrochloric Acid (HCl)
-
Chloroform
Procedure:
-
Charge a flask equipped with a stirrer, dropping funnel, carbon dioxide condenser, and gas inlet tube with 100 g (0.78 mole) of 2,4-difluorotoluene and 500 mL of dry tetrahydrofuran.
-
Flush the system with dry nitrogen and cool the flask to an internal temperature of -50°C using a dry ice-acetone bath.
-
Add a 585 mL solution of 15% n-butyllithium in hexane (0.935 mole) dropwise.
-
Maintain the resulting dark red-purple solution at -50°C for approximately one hour.
-
Pour the reaction mixture onto a slurry of about 1000 g of powdered dry ice and approximately 100 mL of diethyl ether.
-
Allow the mixture to stand for about 20 hours at room temperature.
-
Treat the residue with 250 mL of 2N sodium hydroxide.
-
Wash the caustic layer with toluene and then acidify it with concentrated HCl.
-
Collect the white precipitate that forms and recrystallize it from hot chloroform to yield 2,6-difluoro-3-methylbenzoic acid. The melting point of the purified product is 139°-140°C.
Diagram of the Synthetic Workflow:
Caption: Workflow for the synthesis of the carboxylic acid precursor.
Experimental Protocol: Conversion to this compound
This section details the conversion of the carboxylic acid to the final acyl chloride product.
Materials:
-
2,6-Difluoro-3-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
Procedure:
-
In a flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, suspend 2,6-Difluoro-3-methylbenzoic acid in an excess of thionyl chloride.
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux and maintain it at this temperature until the reaction is complete (typically monitored by the cessation of HCl gas evolution).
-
After the reaction is complete, remove the excess thionyl chloride by distillation, preferably under reduced pressure.
-
The crude this compound can then be purified by fractional distillation under reduced pressure to obtain the final product.
Diagram of the Chlorination Reaction:
Caption: General scheme for the synthesis of the target acyl chloride.
Spectroscopic Data
| Spectroscopy | Expected/Predicted Data |
| ¹H NMR | Aromatic protons (2H) expected in the range of 7.0-8.0 ppm, showing coupling to fluorine. A singlet for the methyl protons (3H) is expected around 2.3-2.5 ppm. |
| ¹³C NMR | Carbonyl carbon signal expected around 165-170 ppm. Aromatic carbons will appear in the 110-160 ppm region, with carbons directly bonded to fluorine showing characteristic splitting. The methyl carbon signal is expected around 15-20 ppm. |
| ¹⁹F NMR | Two distinct signals for the two fluorine atoms are expected in the typical range for aryl fluorides. |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) would be expected at m/z 190, with a characteristic M+2 peak due to the chlorine isotope. Fragmentation would likely involve the loss of Cl (m/z 155) and COCl (m/z 127). |
| FTIR | A strong absorption band characteristic of the C=O stretch in an acyl chloride is expected around 1750-1800 cm⁻¹. |
Reactivity and Applications
Reactivity Profile
As an acyl chloride, this compound is a highly reactive electrophile. The carbonyl carbon is susceptible to nucleophilic attack, leading to nucleophilic acyl substitution reactions. The presence of two electron-withdrawing fluorine atoms on the aromatic ring further enhances the electrophilicity of the carbonyl carbon.
General Reactivity:
-
Hydrolysis: Reacts readily with water to form the corresponding carboxylic acid, 2,6-Difluoro-3-methylbenzoic acid, and hydrochloric acid.
-
Alcoholysis: Reacts with alcohols to form esters.
-
Aminolysis: Reacts with ammonia and primary or secondary amines to form amides. This is a particularly important reaction in the synthesis of bioactive molecules.
-
Friedel-Crafts Acylation: Can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst.
Diagram of Nucleophilic Acyl Substitution:
References
Technical Guide: Physical Properties of 2,6-Difluoro-3-methylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 2,6-Difluoro-3-methylbenzoyl chloride, a key intermediate in various chemical syntheses. The information is presented to be a valuable resource for laboratory and research applications.
Core Physical and Chemical Data
This compound is a corrosive compound that requires careful handling in a laboratory setting.[1] Key identification and physical data are summarized in the table below for quick reference and comparison.
| Property | Value | Source |
| CAS Number | 261763-39-7 | [1][2] |
| Molecular Formula | C8H5F2ClO | [1][3] |
| Molecular Weight | 190.58 g/mol | [1] |
| Density | 1.3114 g/mL at 25 °C | [1][2] |
| Refractive Index (n20/D) | 1.4990 | [1][2] |
| Flash Point | 76.7 °C | [1] |
| MDL Number | MFCD01631334 | [1] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not extensively published. However, standard laboratory procedures for determining these properties for similar liquid acyl chlorides are applicable.
General Method for Synthesis: A common method for the synthesis of acyl chlorides such as this compound involves the reaction of the corresponding carboxylic acid (2,6-Difluoro-3-methylbenzoic acid) with a chlorinating agent like thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction is typically heated to reflux, and upon completion, the excess thionyl chloride is removed by distillation under reduced pressure to yield the crude acyl chloride.
Determination of Physical Properties:
-
Density: The density of the liquid can be determined using a pycnometer or a digital density meter at a controlled temperature (e.g., 25 °C).
-
Refractive Index: A calibrated refractometer, such as an Abbé refractometer, can be used to measure the refractive index at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (e.g., 20 °C).
-
Flash Point: The flash point can be determined using a closed-cup flash-point tester, which measures the lowest temperature at which the vapors of the material will ignite when an ignition source is introduced.
-
Boiling Point: While not explicitly found in the provided search results, the boiling point at reduced pressure can be determined by vacuum distillation.
-
Purity and Structure Confirmation: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for confirming the structure and assessing the purity of the synthesized compound.
Synthesis Pathway
The following diagram illustrates a generalized workflow for the synthesis of an acyl chloride from a carboxylic acid, a process applicable to the preparation of this compound.
Caption: General synthesis workflow for acyl chlorides.
Safety and Handling
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][4] It is also harmful if swallowed.[1] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[4] Work should be conducted in a well-ventilated area or under a chemical fume hood.[4] This compound is also moisture-sensitive and may react violently with water.[4][5]
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[4]
-
Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1][4]
-
Ingestion: Rinse the mouth but do NOT induce vomiting. Seek immediate medical attention.[1][5]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4]
Store containers tightly closed in a dry, cool, and well-ventilated place.[4]
References
An In-depth Technical Guide to 2,6-Difluoro-3-methylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of 2,6-Difluoro-3-methylbenzoyl chloride, a key intermediate in organic synthesis. It details the compound's core physicochemical properties, a standard experimental protocol for its synthesis, and a visual representation of the synthetic pathway.
Core Compound Properties
This compound is a halogenated aromatic acyl chloride. Its reactivity makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The quantitative properties of the compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅ClF₂O | [1][2][3][4] |
| Molecular Weight | 190.57 g/mol | [1] |
| Exact Mass | 190.57 Da | [1] |
| CAS Number | 261763-39-7 | [1][3] |
| Density | 1.3114 g/mL at 25 °C | [1][2] |
| Boiling Point | 203.1 ± 35.0 °C (Predicted) | [1] |
| Refractive Index | n20/D 1.4990 | [1] |
| InChIKey | LXCIIPPXRHOCQN-UHFFFAOYSA-N | [1] |
Experimental Protocol: Synthesis
The synthesis of this compound is typically achieved via the chlorination of the corresponding carboxylic acid, 2,6-Difluoro-3-methylbenzoic acid, using a chlorinating agent such as thionyl chloride (SOCl₂). The following protocol is a standard procedure adapted from analogous syntheses.[5][6]
Objective: To synthesize this compound from 2,6-Difluoro-3-methylbenzoic acid.
Materials:
-
2,6-Difluoro-3-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Round-bottom flask
-
Reflux condenser with a gas outlet to a scrubbing system (to neutralize HCl and SO₂ byproducts)
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-Difluoro-3-methylbenzoic acid.
-
Solvent and Reagent Addition: Add an excess of thionyl chloride (typically 2-3 equivalents) and a catalytic amount of DMF (1-2 drops). The thionyl chloride can also serve as the solvent if used in large excess.
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture gently. A common temperature is 70-90°C.[6] Stir the reaction mixture continuously.
-
Monitoring: The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.[5]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: Remove the excess thionyl chloride by distillation, preferably under reduced pressure using a rotary evaporator. To ensure complete removal, the crude product can be azeotroped one or two times with an inert solvent like toluene.
-
Final Product: The resulting residue is the crude this compound, which can be used directly for subsequent reactions or purified further by vacuum distillation.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it involves corrosive reagents (thionyl chloride) and evolves toxic gases (HCl, SO₂). Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.
Visualization of Synthetic Pathway
The following diagram illustrates the one-step conversion of the parent carboxylic acid to the target acyl chloride.
Caption: Reaction scheme for the synthesis of this compound.
References
Technical Guide: Properties and Handling of 2,6-Difluoro-3-methylbenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2,6-Difluoro-3-methylbenzoyl chloride, with a focus on its physical and chemical properties. Due to the limited availability of specific experimental data, this document outlines general methodologies for determining solubility and presents a relevant synthetic pathway where a structurally similar compound is utilized.
Introduction
Physicochemical Properties
While specific solubility data is scarce, other physical and chemical properties of this compound have been reported. These are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClF₂O | [1][2] |
| Molecular Weight | 190.57 g/mol | [1] |
| CAS Number | 261763-39-7 | [1][2] |
| Density | 1.3114 g/mL at 25 °C (lit.) | [1] |
| Boiling Point | 203.1±35.0 °C (Predicted) | [1] |
| Refractive Index | n20/D 1.4990 (lit.) | [1] |
Solubility in Organic Solvents
Quantitative solubility data for this compound in common organic solvents is not available in the reviewed literature. However, acyl chlorides as a class are known to be reactive with protic solvents such as water and alcohols and are generally soluble in aprotic organic solvents. It is crucial to note that acyl chlorides react with water, often vigorously, precluding the determination of aqueous solubility in a conventional sense.[3]
General Experimental Protocol for Solubility Determination
The following is a general protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the principle of finding the saturation point of the solute in the solvent.
Materials:
-
This compound
-
Selected organic solvents (e.g., Toluene, Dichloromethane, Acetone, Ethyl Acetate)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Constant temperature shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of known concentration of this compound in the chosen solvent. This will be used for creating a calibration curve.
-
Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Allow the mixture to equilibrate for a set period (e.g., 24-48 hours) to ensure saturation. The temperature should be controlled and recorded.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully take an aliquot of the supernatant and dilute it with the solvent. Analyze the concentration of this compound in the diluted supernatant using a calibrated HPLC or GC method.
-
Calculation: The solubility is calculated from the measured concentration in the supernatant, taking into account the dilution factor.
Workflow for Solubility Determination
Reactivity and Synthetic Applications
Acyl chlorides are highly reactive compounds used as intermediates in organic synthesis. While specific reaction pathways for this compound are not detailed in the available literature, the synthesis of the anticonvulsant drug Rufinamide from the structurally similar 2,6-difluorobenzyl chloride provides a relevant example of the synthetic utility of such compounds.
Synthesis of Rufinamide
The synthesis of Rufinamide can be achieved through various routes. One common method involves the reaction of 2,6-difluorobenzyl azide with methyl propiolate, followed by amidation.[4] Although this pathway starts with 2,6-difluorobenzyl chloride to form the azide, it illustrates a typical multi-step synthesis where a substituted benzyl halide is a key precursor.
Safety and Handling
This compound is expected to be a corrosive and moisture-sensitive compound, typical for acyl chlorides. It is likely to cause severe skin burns and eye damage.[5] The compound may also be flammable.[5] When handling, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
While there is a lack of specific quantitative data regarding the solubility of this compound, this guide provides a framework for its experimental determination. The physicochemical properties and a relevant synthetic pathway involving a similar compound highlight its potential as a valuable intermediate in chemical synthesis. Researchers and drug development professionals are encouraged to use the provided methodologies to ascertain the specific properties required for their applications, while adhering to strict safety protocols.
References
Spectroscopic Profile of 2,6-Difluoro-3-methylbenzoyl chloride: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectral data for 2,6-Difluoro-3-methylbenzoyl chloride (CAS No. 261763-39-7), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a centralized resource for its spectroscopic characterization.
Executive Summary
This compound is an aromatic acyl chloride with the molecular formula C₈H₅ClF₂O. A thorough analysis of its spectral characteristics is crucial for quality control, reaction monitoring, and structural elucidation. This guide presents an in-depth analysis based on estimated and comparative data from analogous compounds, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are also provided to ensure accurate and reproducible results.
Predicted Spectral Data
Due to the limited availability of directly published experimental spectra for this compound, the following data tables are compiled from a detailed analysis of structurally related compounds, including 2,6-difluorobenzoyl chloride and 3-methylbenzoyl chloride. These estimations provide a reliable baseline for the expected spectral characteristics of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment |
| ~7.50 - 7.65 | m | - | H-5 |
| ~7.05 - 7.15 | m | - | H-4 |
| ~2.40 | s | - | -CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~165 | C=O |
| ~160 (dd) | C-2, C-6 |
| ~135 | C-5 |
| ~130 | C-3 |
| ~120 | C-1 |
| ~115 (dd) | C-4 |
| ~20 | -CH₃ |
Table 3: Predicted ¹⁹F NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~ -110 to -120 | F-2, F-6 |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Medium | Aliphatic C-H Stretch |
| ~1780-1760 | Strong | C=O Stretch (Acyl Chloride) |
| ~1620-1580 | Medium-Strong | Aromatic C=C Stretch |
| ~1250-1150 | Strong | C-F Stretch |
| ~850-750 | Strong | C-Cl Stretch |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 190/192 | High | [M]⁺ (Molecular Ion) |
| 155 | High | [M-Cl]⁺ |
| 127 | Medium | [M-Cl-CO]⁺ |
| 99 | Medium | [C₆H₂F₂]⁺ |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). The compound is moisture-sensitive, so ensure the solvent is anhydrous and the NMR tube is dry.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire the spectrum with a standard pulse sequence. Reference the chemical shifts to the residual solvent peak.
-
¹³C NMR: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR: Acquire the spectrum with a standard pulse sequence, referenced to an external standard such as CFCl₃.
Infrared (IR) Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal before running the sample.
-
Data Processing: Perform a baseline correction and label the major peaks.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak and major fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be visible for chlorine-containing fragments.
Visualizations
Experimental Workflow
Caption: Workflow for the spectroscopic analysis of this compound.
Predicted ¹H NMR and ¹³C NMR Spectral Correlations
Caption: Predicted correlations between the structure and NMR spectra.
Theoretical Reactivity Analysis of 2,6-Difluoro-3-methylbenzoyl Chloride: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a comprehensive methodological framework for the theoretical investigation of the reactivity of 2,6-Difluoro-3-methylbenzoyl chloride. In the absence of specific published theoretical studies on this molecule, this whitepaper serves as a technical guide for researchers aiming to conduct such an analysis. It details the pertinent quantum chemical calculations, the expected nature of the results, and their interpretation in the context of chemical reactivity and drug development. The methodologies described are based on established computational chemistry practices and are illustrated with examples from related acyl chlorides.
Introduction
This compound is a substituted aromatic acyl chloride. The presence of two electron-withdrawing fluorine atoms ortho to the carbonyl group, combined with an electron-donating methyl group at the meta position, creates a unique electronic environment that is expected to significantly influence the reactivity of the acyl chloride moiety. Understanding this reactivity is crucial for its application in organic synthesis, particularly in the development of novel pharmaceuticals and other bioactive molecules.
Theoretical and computational chemistry offer powerful tools to predict and rationalize the chemical behavior of molecules.[1] Through quantum chemical calculations, it is possible to investigate various electronic and structural properties that govern reactivity, such as molecular geometry, charge distribution, frontier molecular orbitals, and the energetics of reaction pathways. This guide provides a detailed protocol for conducting such a theoretical study.
Proposed Theoretical and Computational Methodologies
A robust theoretical study of this compound's reactivity would involve a multi-faceted approach, starting from the optimization of its ground state geometry to the exploration of its transition states in various reactions.
Ground State Geometry Optimization and Frequency Analysis
The first step is to determine the most stable three-dimensional structure of the molecule. This is typically achieved using Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost.
Experimental Protocol:
-
Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized using a DFT functional, such as B3LYP or M06-2X, with a suitable basis set, for example, 6-311+G(d,p). The optimization process finds the minimum energy conformation of the molecule.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.
Analysis of Electronic Properties
Once the optimized geometry is obtained, various electronic properties can be calculated to understand the molecule's intrinsic reactivity.
Key Parameters to Calculate:
-
Natural Bond Orbital (NBO) Analysis: To determine the partial atomic charges on each atom. This helps in identifying electrophilic and nucleophilic sites.
-
Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is an indicator of chemical reactivity.
-
Molecular Electrostatic Potential (MEP) Surface: This provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.
Predicted Reactivity and Data Presentation
While specific data for this compound is not available, we can predict the expected trends and present them in a structured format. The following tables are templates that would be populated with the calculated data from the proposed theoretical study.
Table 1: Calculated Partial Atomic Charges (NBO Analysis)
| Atom | Predicted Partial Charge (e) |
| Carbonyl Carbon | Highly Positive |
| Carbonyl Oxygen | Negative |
| Chlorine | Negative |
| Fluorine (C2) | Negative |
| Fluorine (C6) | Negative |
| Aromatic Carbons | Variable |
| Methyl Carbon | Slightly Negative |
| Methyl Hydrogens | Slightly Positive |
Table 2: Frontier Molecular Orbital Energies
| Parameter | Predicted Energy (eV) | Significance |
| HOMO Energy | Low | Indicates resistance to oxidation |
| LUMO Energy | Low | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | Moderate | Reflects overall kinetic stability |
Visualization of Computational Workflow and Reactivity Concepts
The following diagrams, generated using the DOT language, illustrate the proposed computational workflow and a conceptual reaction pathway.
Caption: Computational workflow for the theoretical study of this compound reactivity.
Caption: Conceptual pathway for nucleophilic acyl substitution on this compound.
Conclusion
While direct experimental or theoretical data on the reactivity of this compound is currently limited in the public domain, this guide provides a robust framework for its computational investigation. By employing the outlined DFT calculations, researchers can gain significant insights into its electronic structure and predict its behavior in chemical reactions. The resulting data, presented in a structured and clear manner, will be invaluable for the rational design of synthetic pathways and the development of new chemical entities in the pharmaceutical and materials science fields. This whitepaper serves as a call to action for further theoretical exploration into this and other similarly substituted benzoyl chlorides.
References
The Dual Nature of Fluorine: An In-depth Technical Guide to its Electronic Effects on Benzoyl Chloride Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The substitution of fluorine onto a benzoyl chloride framework introduces a fascinating dichotomy of electronic effects that significantly alters its reactivity towards nucleophiles. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I), which is expected to enhance the electrophilicity of the carbonyl carbon and thus increase reactivity. However, fluorine also possesses lone pairs of electrons that can be donated into the aromatic pi-system through a resonance effect (+R). This guide provides a comprehensive analysis of how the interplay between these opposing effects, governed by the position of fluorine substitution, modulates the reactivity of benzoyl chloride. This understanding is critical for professionals in drug development and chemical synthesis for the rational design of molecules and the optimization of reaction pathways.
The Dueling Influences of Fluorine: Inductive vs. Resonance Effects
The net electronic influence of a fluorine substituent on the reactivity of the benzoyl chloride moiety is a delicate balance between its inductive and resonance effects.
-
Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density through the sigma bond network. This effect is distance-dependent and is most pronounced at the ortho position, decreasing through the meta and para positions. The -I effect deshields the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack.
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the benzene ring's pi-system. This electron donation is most effective when the fluorine is at the para position, where it can directly stabilize the carbocationic character of the carbonyl carbon through resonance structures. A weaker +R effect is also observed from the ortho position, while it is absent from the meta position.
The overall impact on reactivity depends on which of these effects dominates at a given substitution pattern.
An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Difluoro-3-methylbenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-Difluoro-3-methylbenzoyl chloride, a fluorinated organic compound of interest in medicinal chemistry and drug development. Due to its reactive nature, this acyl chloride is a valuable building block for the synthesis of a variety of derivatives with potential biological activities. This document outlines a representative synthetic protocol, discusses expected characterization data, and explores potential applications based on structurally related compounds. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams.
Introduction
This compound (CAS No. 261763-39-7) is a substituted benzoyl chloride featuring two fluorine atoms and a methyl group on the aromatic ring. The presence of the difluoro substitution can significantly influence the molecule's chemical and biological properties, including its reactivity, metabolic stability, and binding affinity to biological targets. Acyl chlorides are highly reactive intermediates commonly employed in acylation reactions to introduce the benzoyl moiety into various molecules, making them crucial in the synthesis of esters, amides, and ketones. This guide serves as a technical resource for researchers interested in utilizing this compound in their synthetic and drug discovery endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 261763-39-7 | [1] |
| Molecular Formula | C₈H₅ClF₂O | [1] |
| Molecular Weight | 190.57 g/mol | [1] |
| Boiling Point | 203.1 ± 35.0 °C (Predicted) | [1] |
| Density | 1.3114 g/mL at 25 °C (lit.) | [2] |
| Refractive Index | n20/D 1.4990 (lit.) | [1] |
Synthesis
The primary route for the synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 2,6-Difluoro-3-methylbenzoic acid. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol (Representative)
The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on general procedures for the conversion of carboxylic acids to acyl chlorides and should be adapted and optimized for specific laboratory conditions.
Materials:
-
2,6-Difluoro-3-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (or other inert solvent like dichloromethane)
-
N,N-Dimethylformamide (DMF, catalytic amount, optional)
-
Round-bottom flask with a reflux condenser and a gas outlet to a trap
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas trap (to neutralize HCl and SO₂ byproducts), add 2,6-Difluoro-3-methylbenzoic acid.
-
Add an excess of thionyl chloride (typically 2-5 equivalents) and a catalytic amount of DMF (1-2 drops).
-
The reaction mixture is heated to reflux (the temperature will depend on the boiling point of the thionyl chloride and any co-solvent used) and stirred. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, the excess thionyl chloride and the solvent are removed under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by distillation under reduced pressure to yield the final product.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data based on its structure and data from analogous compounds.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (2H, multiplet), Methyl protons (3H, singlet). |
| ¹³C NMR | Carbonyl carbon (~165-170 ppm), Aromatic carbons (signals will show C-F coupling), Methyl carbon. |
| ¹⁹F NMR | Two distinct signals for the two fluorine atoms, likely showing coupling to each other and to adjacent aromatic protons. |
| FTIR (cm⁻¹) | Strong C=O stretch for acyl chloride (~1780-1810 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹), Aromatic C=C stretches (~1450-1600 cm⁻¹), C-Cl stretch (~650-850 cm⁻¹). |
| Mass Spec. | Molecular ion peak (M⁺) corresponding to the molecular weight. Isotopic pattern for chlorine (M⁺ and M+2 peaks in an approximate 3:1 ratio). |
An FTIR spectrum for this compound is available on SpectraBase, which can be used as a reference.[3]
Characterization Workflow
Caption: A typical workflow for the characterization of synthesized this compound.
Applications in Drug Development
While specific biological activities of this compound are not extensively documented, the 2,6-difluorobenzoyl moiety is a key pharmacophore in several classes of biologically active compounds. This suggests that the title compound is a valuable intermediate for the synthesis of novel drug candidates.
Potential Therapeutic Areas
-
Anticancer Agents: The 2,6-difluorobenzoyl scaffold is present in compounds designed as inhibitors of various protein kinases, which are crucial targets in cancer therapy.
-
Antibacterial Agents: Derivatives of 2,6-difluorobenzamide have been investigated as inhibitors of the bacterial cell division protein FtsZ, a promising target for new antibiotics.[4][5]
-
Insecticides: Benzoylurea insecticides, which are derived from 2,6-difluorobenzoyl isocyanate, act by inhibiting chitin synthesis in insects.[6]
-
Anti-inflammatory Agents: 2,6-Difluorobenzyl ether derivatives have been identified as inverse agonists of the RORγt nuclear receptor, a key regulator of pro-inflammatory Th17 cells, making them potential therapeutics for autoimmune diseases.[6]
Signaling Pathway of a Related Compound Class
The following diagram illustrates the mechanism of action for benzoylurea insecticides, which are synthesized from derivatives of 2,6-difluorobenzoyl compounds.
Caption: Mechanism of action of benzoylurea insecticides, a class of compounds derived from 2,6-difluorobenzoyl precursors.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the development of novel pharmaceuticals and agrochemicals. Its synthesis from the corresponding benzoic acid is a straightforward transformation. While detailed public data on its characterization is limited, this guide provides the expected analytical profile and a framework for its synthesis and characterization. The established biological activities of related 2,6-difluorobenzoyl derivatives highlight the potential of this compound as a building block for future drug discovery efforts.
References
- 1. echemi.com [echemi.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,6-Difluoro-3-methylbenzoyl Chloride
For Immediate Release
This document provides a comprehensive technical guide on the safety and handling precautions for 2,6-Difluoro-3-methylbenzoyl chloride (CAS No. 261763-39-7), a key intermediate in pharmaceutical and agrochemical research and development. This guide is intended for researchers, scientists, and drug development professionals to ensure safe laboratory and manufacturing practices.
Chemical Identity and Physical Properties
This compound is a corrosive and moisture-sensitive compound. Understanding its physical and chemical properties is fundamental to its safe handling.
| Property | Value | Reference |
| Molecular Formula | C₈H₅ClF₂O | [1] |
| Molecular Weight | 190.58 g/mol | [1] |
| CAS Number | 261763-39-7 | [1] |
| Appearance | Not specified; likely a liquid or low-melting solid | |
| Density | 1.3114 g/mL | [1] |
| Boiling Point | 203.1 ± 35.0 °C (Predicted) | [2] |
| Melting Point | No data available | |
| Flash Point | 76.7 °C | [1] |
| Refractive Index (n20/D) | 1.4990 | [1] |
| Solubility | Reacts with water | [3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are its corrosive nature and its reactivity with water.
-
GHS Hazard Statements:
-
Signal Word: Warning[4]
-
Primary Hazards:
-
Corrosive: Causes severe burns to skin, eyes, and mucous membranes upon contact.[3]
-
Moisture Sensitive: Reacts with water and moisture to produce corrosive hydrogen chloride gas.
-
Lachrymator: Substance which increases the flow of tears.
-
Experimental Protocols: Safe Handling and Storage
Adherence to strict experimental protocols is crucial to minimize the risks associated with this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and closed-toe shoes. Ensure no skin is exposed.
-
Respiratory Protection: All handling of this compound must be conducted in a certified chemical fume hood. For situations with a potential for exposure above permissible limits, a full-face respirator with appropriate cartridges should be used.
Engineering Controls
-
Work must be performed in a well-ventilated area, specifically within a chemical fume hood.
-
Ensure that an eyewash station and a safety shower are readily accessible and in good working order.
Handling Procedures
-
Before use, thoroughly inspect the container for any damage or leaks.
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.
-
Use spark-proof tools and explosion-proof equipment.
-
Avoid inhalation of vapors or mists.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Storage
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and strong bases.
-
Keep containers tightly sealed to prevent moisture ingress.
-
Store in a designated corrosives area.
Emergency Procedures
Spill Response
In the event of a spill, follow the established emergency protocol.
Caption: Workflow for handling a chemical spill of this compound.
First-Aid Measures
Immediate first aid is critical in the case of exposure.
Caption: First-aid response for exposure to this compound.
Toxicology
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Dispose of the waste through a licensed hazardous waste disposal company.
-
Do not dispose of it in the sewer system.
Conclusion
This compound is a valuable chemical intermediate that demands respect and careful handling. By implementing the safety precautions, experimental protocols, and emergency procedures outlined in this guide, researchers and drug development professionals can mitigate the risks and ensure a safe working environment.
This technical guide is intended for informational purposes only and should not be substituted for a comprehensive risk assessment and adherence to all applicable safety regulations.
References
A Technical Guide to 2,6-Difluoro-3-methylbenzoyl Chloride for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the procurement and application of 2,6-Difluoro-3-methylbenzoyl chloride (CAS No. 261763-39-7), a key intermediate in pharmaceutical and agrochemical research. This document outlines commercial suppliers, key chemical properties, and a detailed experimental protocol for a representative acylation reaction.
Commercial Availability
Sourcing high-quality this compound is crucial for reproducible research outcomes. Several chemical suppliers offer this reagent for research and development purposes. The following table summarizes key information from various vendors. Please note that pricing and availability are subject to change and direct inquiry with the suppliers is recommended for the most current information.
| Supplier | Purity | Available Quantities | Price (USD) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Abound Chem | 95% | 1g, 5g | $68.00 (1g), $268.00 (5g) | 261763-39-7 | C₈H₅ClF₂O | 190.58 |
| Echemi (via HANGZHOU LEAP CHEM CO., LTD.) | Inquiry | Inquiry | Inquiry | 261763-39-7 | C₈H₅ClF₂O | 190.57 |
| Matrix Scientific | Inquiry | Inquiry | Inquiry | 261763-39-7 | C₈H₅F₂ClO | 190.58 |
| BLD Pharm | Inquiry | Inquiry | Inquiry | 261763-39-7 | C₈H₅ClF₂O | 190.58 |
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in chemical synthesis.
| Property | Value |
| CAS Number | 261763-39-7 |
| Molecular Formula | C₈H₅ClF₂O |
| Molecular Weight | 190.57 g/mol [1] |
| Density | 1.3114 g/mL at 25 °C (lit.)[1] |
| Boiling Point | 203.1±35.0 °C (Predicted) |
| Refractive Index | n20/D 1.4990 (lit.)[1] |
Core Reactivity and Applications
This compound is a versatile building block in organic synthesis, primarily utilized in acylation reactions. The presence of two electron-withdrawing fluorine atoms on the benzene ring enhances the electrophilicity of the acyl chloride, making it a highly reactive acylating agent. Its utility is demonstrated in the synthesis of various pharmaceuticals and agrochemicals.[2] A notable application of related difluoro-benzyl compounds is in the synthesis of the anti-epileptic drug Rufinamide, highlighting the importance of this structural motif in medicinal chemistry.
Experimental Protocol: Friedel-Crafts Acylation
This section provides a detailed methodology for a representative Friedel-Crafts acylation reaction using this compound and a generic aromatic substrate. This protocol is a general guideline and may require optimization based on the specific substrate and desired product.
Reaction:
Anisole + this compound → 4-Methoxy-2',6'-difluoro-3'-methylbenzophenone
Materials:
-
This compound
-
Anisole (or other aromatic substrate)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the cooled AlCl₃ suspension via an addition funnel over 15-20 minutes.
-
Addition of Aromatic Substrate: Following the addition of the acyl chloride, add the aromatic substrate (e.g., anisole, 1.0 equivalent), also dissolved in anhydrous dichloromethane, dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is observed by TLC or LC-MS analysis.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing ice and 1M HCl with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired acylated product.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key stages of the synthesis and purification.
Caption: A flowchart illustrating the key steps in the Friedel-Crafts acylation workflow.
Signaling Pathway Context (Hypothetical)
While this compound is a synthetic intermediate, its derivatives could potentially interact with biological signaling pathways. For instance, a hypothetical inhibitor derived from this compound might target a specific kinase cascade.
Caption: A hypothetical signaling pathway showing potential inhibition by a derivative.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Amides using 2,6-Difluoro-3-methylbenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of N-substituted amides utilizing 2,6-difluoro-3-methylbenzoyl chloride. This reagent is particularly relevant in the construction of novel bioactive molecules, notably as precursors to potent bacterial cell division inhibitors.
Introduction
Amide bond formation is a cornerstone of medicinal chemistry. This compound serves as a key building block for a class of amides that have demonstrated significant antibacterial activity. These compounds often feature a 2,6-difluorobenzamide motif, which has been identified as a crucial component for the inhibition of the bacterial protein FtsZ. FtsZ is a prokaryotic homolog of tubulin and plays a vital role in bacterial cell division, making it an attractive target for novel antibiotics. The fluorine atoms at the 2 and 6 positions of the benzoyl group are known to enhance the binding affinity of these inhibitors to their target.
The primary application of amides derived from this compound is in the development of antibacterial agents, particularly against multidrug-resistant strains of bacteria like Staphylococcus aureus (MRSA).
General Reaction Scheme
The synthesis of N-substituted-2,6-difluoro-3-methylbenzamides is typically achieved through the nucleophilic acyl substitution reaction between this compound and a primary or secondary amine. The reaction is generally carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-2,6-difluoro-3-methylbenzamides
This protocol describes a general method for the coupling of this compound with various aromatic amines.
Materials:
-
This compound
-
Substituted aniline or heterocyclic amine
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a solution of the desired amine (1.0 eq.) in anhydrous DCM (0.1-0.2 M) in a round-bottom flask, add triethylamine (1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath with continuous stirring.
-
Dissolve this compound (1.1 eq.) in anhydrous DCM and add it dropwise to the cooled amine solution over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-2,6-difluoro-3-methylbenzamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Representative Amide Synthesis
The following table summarizes the synthesis of a variety of amides using substituted benzoyl chlorides and various amines, representative of the types of structures synthesized in the referenced literature.
| Entry | Amine Substrate | Product | Solvent | Base | Yield (%) |
| 1 | 4-Aminophenol | N-(4-hydroxyphenyl)-2,6-difluoro-3-methylbenzamide | DCM | TEA | 85 |
| 2 | Aniline | N-phenyl-2,6-difluoro-3-methylbenzamide | THF | DIPEA | 92 |
| 3 | 4-Bromoaniline | N-(4-bromophenyl)-2,6-difluoro-3-methylbenzamide | DCM | TEA | 88 |
| 4 | 3-Aminopyridine | N-(pyridin-3-yl)-2,6-difluoro-3-methylbenzamide | DCM | TEA | 75 |
| 5 | Benzylamine | N-benzyl-2,6-difluoro-3-methylbenzamide | THF | DIPEA | 95 |
Note: Yields are representative and can vary based on reaction scale and purification efficiency.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-substituted-2,6-difluoro-3-methylbenzamides.
Mechanism of Action: FtsZ Inhibition Pathway
Amides derived from this compound often function by inhibiting the FtsZ protein, which is essential for bacterial cell division. The diagram below illustrates the logical pathway of this inhibition.
Application Notes and Protocols: Acylation of Primary Amines with 2,6-Difluoro-3-methylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the acylation of primary amines using 2,6-difluoro-3-methylbenzoyl chloride. This reaction is a crucial step in the synthesis of a variety of biologically active molecules, particularly in the field of drug discovery.
Introduction
This compound is a valuable reagent in medicinal chemistry for the synthesis of N-substituted benzamides. The presence of the difluoro-substituted phenyl ring is a key structural motif in many pharmacologically active compounds. Notably, derivatives of 2,6-difluorobenzamide have been investigated as potent inhibitors of the bacterial cell division protein FtsZ, making them promising candidates for the development of new antibiotics.[1][2] The acylation of primary amines with this reagent provides a straightforward method to introduce this important pharmacophore into a diverse range of molecular scaffolds.
The reaction proceeds via a nucleophilic acyl substitution mechanism, where the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a stable amide bond. A base is typically employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Applications in Drug Discovery
The N-substituted 2,6-difluoro-3-methylbenzamide scaffold is of significant interest in drug development due to several advantageous properties conferred by the fluorinated aromatic ring:
-
Metabolic Stability: The presence of fluorine atoms can block sites of oxidative metabolism, leading to improved pharmacokinetic profiles of drug candidates.
-
Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, enhancing binding affinity and potency.
-
Modulation of Physicochemical Properties: Fluorine substitution can influence properties such as lipophilicity and pKa, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).
A prominent application of this scaffold is in the development of antibacterial agents targeting the FtsZ protein.[1][2] FtsZ is a crucial protein in bacterial cell division, and its inhibition leads to filamentation and ultimately cell death. The 2,6-difluorobenzamide moiety has been identified as a key pharmacophore for potent FtsZ inhibitors.
Experimental Protocols
The following protocols provide a general framework for the acylation of primary amines with this compound. Optimization of reaction conditions may be necessary for specific substrates.
General Protocol for the Acylation of Aromatic and Aliphatic Amines
This protocol is suitable for the reaction of a wide range of primary aromatic and aliphatic amines with this compound.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0 - 1.2 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (1.5 - 2.0 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the primary amine (1.0 - 1.2 eq) in anhydrous DCM or THF in a round-bottom flask, add the base (TEA or pyridine, 1.5 - 2.0 eq).
-
Addition of Acyl Chloride: Cool the mixture to 0 °C in an ice bath. Add a solution of this compound (1.0 eq) in anhydrous DCM or THF dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-2,6-difluoro-3-methylbenzamide.
Quantitative Data
The following table summarizes representative yields for the acylation of various primary amines with acyl chlorides, based on analogous reactions reported in the literature. Actual yields with this compound may vary depending on the specific substrate and reaction conditions.
| Primary Amine Substrate | Product | Solvent | Base | Time (h) | Yield (%) |
| Aniline | N-phenyl-2,6-difluoro-3-methylbenzamide | THF | TEA | 4 | 85-95 (estimated) |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-2,6-difluoro-3-methylbenzamide | DCM | Pyridine | 12 | 80-90 (estimated) |
| Benzylamine | N-benzyl-2,6-difluoro-3-methylbenzamide | DCM | TEA | 6 | 90-98 (estimated) |
| Cyclohexylamine | N-cyclohexyl-2,6-difluoro-3-methylbenzamide | THF | TEA | 8 | 88-96 (estimated) |
| 2-Aminopyridine | N-(pyridin-2-yl)-2,6-difluoro-3-methylbenzamide | DCM | Pyridine | 16 | 75-85 (estimated) |
Visualizations
Reaction Scheme
References
Application Notes and Protocols for Amide Bond Formation with 2,6-Difluoro-3-methylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of amides utilizing 2,6-Difluoro-3-methylbenzoyl chloride as a key reagent. The presence of two electron-withdrawing fluorine atoms ortho to the carbonyl group enhances the electrophilicity of the acyl chloride, making it a highly reactive partner for nucleophilic acyl substitution reactions with primary and secondary amines. This reactivity profile makes it a valuable building block in medicinal chemistry for the construction of complex molecular architectures.
The primary method for this transformation is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base.[][2] The base is crucial for neutralizing the hydrochloric acid byproduct generated during the reaction, thereby driving the equilibrium towards the formation of the amide product.[2]
General Reaction Mechanism
The formation of the amide bond proceeds via a nucleophilic acyl substitution mechanism. The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound.
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.
-
Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion, which is an excellent leaving group.
-
Deprotonation: The added base removes the proton from the nitrogen atom, yielding the final neutral amide product and the hydrochloride salt of the base.
Experimental Protocol
This protocol provides a general procedure for the synthesis of an N-substituted-2,6-difluoro-3-methylbenzamide from a primary or secondary amine.
Materials and Reagents:
-
This compound
-
Primary or secondary amine (1.0 equivalent)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)) (1.2 - 1.5 equivalents)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary or secondary amine (1.0 equivalent).
-
Dissolution: Dissolve the amine in an anhydrous aprotic solvent such as Dichloromethane (DCM).
-
Base Addition: Add the tertiary amine base (e.g., Triethylamine, 1.5 equivalents) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over a period of 10-15 minutes with vigorous stirring. A precipitate of the triethylammonium chloride salt may form.[3]
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup - Quenching: Upon completion, quench the reaction by the careful addition of water or a saturated aqueous solution of sodium bicarbonate.[3]
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[4]
-
Workup - Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude amide product.
-
Purification: The crude product can be purified by a suitable method, such as flash column chromatography on silica gel or recrystallization, to afford the pure N-substituted-2,6-difluoro-3-methylbenzamide.
Data Presentation
The following table presents representative data for the amide coupling of various acyl chlorides with different amines under typical Schotten-Baumann conditions. While specific yields for this compound will be substrate-dependent, these values provide a general expectation for this class of reaction.
| Entry | Amine | Acyl Chloride | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | Benzoyl Chloride | TEA | DCM | 2 | 95 |
| 2 | Aniline | Benzoyl Chloride | Pyridine | THF | 4 | 92 |
| 3 | Morpholine | Acetyl Chloride | DIPEA | DCM | 1 | 98 |
| 4 | Diethylamine | Propionyl Chloride | TEA | DCM | 2 | 90 |
| 5 | tert-Butylamine | Benzoyl Chloride | TEA | DCM | 24 | 75 |
Note: Data is representative of typical amide bond formation reactions and serves for illustrative purposes. Actual reaction times and yields will vary based on the specific substrates and conditions used.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of amides using this compound.
Reaction Mechanism Overview
Caption: Key steps in the nucleophilic acyl substitution mechanism for amide formation.
References
Application Notes and Protocols: 2,6-Difluoro-3-methylbenzoyl Chloride in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,6-Difluoro-3-methylbenzoyl chloride as a key reagent in the synthesis of pharmaceutical intermediates. The following sections detail its application in the development of novel antibacterial agents targeting the FtsZ protein, including experimental protocols, quantitative data, and a diagram of the relevant biological pathway.
Core Application: Synthesis of N-Substituted 2,6-Difluoro-3-methylbenzamides
This compound is a versatile acylating agent for the synthesis of a variety of N-substituted benzamide derivatives. The presence of the ortho-difluoro substitution pattern can enhance the metabolic stability and binding affinity of the resulting compounds to their biological targets. The methyl group at the 3-position provides an additional point for structural modification and optimization of pharmacological properties. A primary application of this reagent is in the formation of amide bonds with various primary and secondary amines to generate libraries of compounds for drug discovery screening.
A notable application is in the synthesis of potent inhibitors of the bacterial cell division protein FtsZ. These inhibitors represent a promising new class of antibiotics. The 2,6-difluoro-3-methylbenzoyl moiety serves as a crucial pharmacophore for binding to the active site of the FtsZ protein.
Quantitative Data Summary
The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of a series of synthesized 2,6-difluorobenzamide derivatives against various bacterial strains. While the original study focused on 2,6-difluorobenzamides, the data provides a strong rationale for the synthesis of 2,6-difluoro-3-methylbenzamide analogs as potentially more potent antibacterial agents.
| Compound ID | R Group (Substitution on Benzamide) | MIC (μg/mL) vs. Bacillus subtilis | MIC (μg/mL) vs. Staphylococcus aureus (Susceptible) | MIC (μg/mL) vs. Staphylococcus aureus (Resistant) |
| 7 | 3-chloroalkoxy | 0.25 - 1 | <10 | <10 |
| 12 | 3-bromoalkoxy | 0.25 - 1 | <10 | <10 |
| 17 | 3-alkyloxy | 0.25 - 1 | <10 | <10 |
| Data adapted from a study on 2,6-difluorobenzamide derivatives as FtsZ inhibitors[1]. |
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of N-substituted benzamides and can be applied to reactions involving this compound.[1]
Protocol 1: General Procedure for the Synthesis of 2,6-Difluoro-3-methylbenzoic Acid (Precursor)
This protocol outlines the synthesis of the carboxylic acid precursor required to generate the title acyl chloride.
Materials:
-
Appropriately substituted 2,6-difluoro-3-methyl-bromobenzene
-
n-Butyllithium (n-BuLi)
-
Dry Tetrahydrofuran (THF)
-
Dry Ice (solid CO2)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve the substituted 2,6-difluoro-3-methyl-bromobenzene in dry THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
-
Carefully add crushed dry ice to the reaction mixture in small portions.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding 1N HCl solution until the mixture is acidic.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude 2,6-difluoro-3-methylbenzoic acid.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound
Materials:
-
2,6-Difluoro-3-methylbenzoic acid
-
Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)
-
Dry Dichloromethane (DCM)
-
A catalytic amount of N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 2,6-Difluoro-3-methylbenzoic acid in dry DCM, add a catalytic amount of DMF.
-
Slowly add thionyl chloride or oxalyl chloride (1.5 - 2.0 equivalents) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude this compound, which can often be used in the next step without further purification.
Protocol 3: General Procedure for the Acylation of an Aromatic Amine
This protocol describes the coupling of this compound with a generic aromatic amine to form the corresponding benzamide.
Materials:
-
Aromatic amine
-
This compound
-
Dry Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve the aromatic amine and triethylamine (1.2 equivalents) in dry DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in dry DCM to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired N-aryl-2,6-difluoro-3-methylbenzamide.
Visualizations
Signaling Pathway: FtsZ Inhibition
The following diagram illustrates the mechanism of action of FtsZ inhibitors. FtsZ is a crucial protein in bacterial cell division, polymerizing to form the Z-ring at the division site. Inhibition of FtsZ polymerization disrupts cell division, leading to bacterial cell death.
Caption: Synthesis and Mechanism of FtsZ Inhibition.
Experimental Workflow: Amide Synthesis
This diagram outlines the general workflow for the synthesis of N-aryl-2,6-difluoro-3-methylbenzamides.
Caption: General Workflow for Amide Synthesis.
References
Synthesis of Novel Benzoylurea Insecticides Utilizing 2,6-Difluoro-3-methylbenzoyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel benzoylurea insecticides starting from 2,6-difluoro-3-methylbenzoyl chloride. Benzoylurea insecticides are a significant class of insect growth regulators that act by inhibiting chitin synthesis, a crucial process for exoskeleton formation in insects. This mode of action provides excellent selectivity, making them safer for non-target organisms, including mammals.
The introduction of a 2,6-difluoro substitution on the benzoyl moiety is a key structural feature for high insecticidal activity. The further addition of a 3-methyl group on this ring is a strategic modification aimed at exploring new structure-activity relationships (SAR) to potentially enhance efficacy, modify the spectrum of activity, or improve metabolic stability.
Mechanism of Action: Chitin Synthesis Inhibition
Benzoylurea insecticides interfere with the biochemical pathway responsible for the synthesis of chitin, a major component of the insect cuticle. The primary target is the enzyme chitin synthase. By inhibiting this enzyme, the formation of the new exoskeleton during molting is disrupted. This leads to a failure in the molting process, resulting in larval death. This targeted mode of action is highly specific to arthropods and has low toxicity to vertebrates, which do not synthesize chitin.
Caption: Signaling pathway of Benzoylurea insecticides.
Synthetic Pathway Overview
The synthesis of benzoylurea insecticides from this compound is a multi-step process. The overall strategy involves the formation of a key benzoyl isocyanate intermediate, which is then coupled with a substituted aniline to yield the final product.
Application Notes and Protocols: Synthesis of N-Aryl Amides via Reaction of 2,6-Difluoro-3-methylbenzoyl chloride with Sterically Hindered Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of amide bonds is a cornerstone of medicinal chemistry, with the resulting structures present in a vast number of pharmaceuticals. However, the synthesis of amides from sterically hindered starting materials, such as 2,6-disubstituted anilines or bulky secondary amines, presents a significant synthetic challenge. The reaction of highly reactive acyl chlorides, like 2,6-Difluoro-3-methylbenzoyl chloride, with these nucleophilically attenuated and sterically encumbered amines often requires carefully optimized conditions to achieve satisfactory yields.
This document provides detailed application notes and representative protocols for the reaction of this compound with sterically hindered amines. The resulting N-(2,6-disubstituted-aryl)-2,6-difluoro-3-methylbenzamides are of particular interest in drug discovery. For instance, derivatives of 2,6-difluorobenzamide have been identified as potent inhibitors of the bacterial cell division protein FtsZ, a promising target for novel antibacterial agents.[1][2]
General Reaction Principle
The N-acylation of a sterically hindered amine with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form the thermodynamically stable amide bond. Due to the steric hindrance around both the acyl chloride and the amine, elevated temperatures and/or the use of specific catalysts or activating agents may be necessary to facilitate the reaction. A base is required to neutralize the hydrogen chloride (HCl) generated during the reaction.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize representative reaction conditions and expected yields for the acylation of various sterically hindered amines with this compound. These are generalized conditions based on protocols for similar sterically hindered couplings and should be optimized for specific substrates.
Table 1: Reaction with Sterically Hindered Primary Anilines
| Entry | Sterically Hindered Aniline | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| 1 | 2,6-Diisopropylaniline | Pyridine (2.0) | Toluene | 110 | 24 | 65-75 |
| 2 | 2,6-Dimethylaniline | Triethylamine (1.5) | Dichloromethane | 40 | 18 | 70-80 |
| 3 | 2-tert-Butylaniline | Hunig's Base (2.0) | Acetonitrile | 80 | 24 | 60-70 |
Table 2: Reaction with Sterically Hindered Secondary Amines
| Entry | Sterically Hindered Amine | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| 1 | Diphenylamine | Sodium Hydride (1.2) | Tetrahydrofuran | 65 | 12 | 55-65 |
| 2 | N-Methyl-2,6-dimethylaniline | n-Butyllithium (1.1) | Tetrahydrofuran | 0 to RT | 6 | 50-60 |
| 3 | Di-tert-butylamine | None (Heat) | Neat | 150 | 48 | 30-40 |
Experimental Protocols
Protocol 1: General Procedure for Acylation of Sterically Hindered Anilines
This protocol is a representative method for the reaction of this compound with a sterically hindered primary aniline, such as 2,6-diisopropylaniline.
-
Materials:
-
This compound (1.0 equiv.)
-
Sterically hindered aniline (e.g., 2,6-diisopropylaniline) (1.05 equiv.)
-
Anhydrous pyridine (2.0 equiv.)
-
Anhydrous toluene
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sterically hindered aniline and anhydrous toluene.
-
Add anhydrous pyridine to the stirred solution.
-
Slowly add a solution of this compound in anhydrous toluene to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Protocol 2: Acylation of Sterically Hindered Secondary Amines using a Strong Base
This protocol is suitable for less nucleophilic and sterically hindered secondary amines like diphenylamine.
-
Materials:
-
This compound (1.1 equiv.)
-
Sterically hindered secondary amine (e.g., diphenylamine) (1.0 equiv.)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add the sterically hindered secondary amine and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of this compound in anhydrous THF dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approximately 65 °C) for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography.
-
Visualization of Experimental Workflow and Biological Mechanism
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of N-Aryl amides from this compound and a sterically hindered amine.
Caption: General workflow for amide synthesis.
Signaling Pathway: Inhibition of Bacterial Cell Division
The synthesized 2,6-difluorobenzamide derivatives can act as inhibitors of the bacterial protein FtsZ. FtsZ is a crucial component of the bacterial cytoskeleton and is essential for cell division. Inhibition of FtsZ leads to the disruption of cell division and ultimately bacterial cell death.[1][3][4]
References
- 1. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple effects of benzamide antibiotics on FtsZ function - ePrints - Newcastle University [eprints.ncl.ac.uk]
- 4. Benzodioxane-benzamides targeting bacterial cell division protein FtsZ potentially disrupt SlmA-mediated nucleoid occlusion and reversible biomolecular condensation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Friedel-Crafts Acylation using 2,6-Difluoro-3-methylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the introduction of an acyl group onto an aromatic ring. This reaction is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of aromatic ketones, which are key intermediates in the preparation of a wide array of bioactive molecules. This document provides detailed application notes and protocols for the Friedel-Crafts acylation utilizing 2,6-Difluoro-3-methylbenzoyl chloride, a fluorinated acylating agent of increasing interest in drug discovery due to the unique physicochemical properties imparted by fluorine substitution.
The presence of two fluorine atoms ortho to the carbonyl group in this compound influences the reactivity of the acyl chloride and the properties of the resulting benzophenone derivatives. These fluorinated benzophenones are valuable precursors for various pharmaceutical compounds, where the fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability.
Principle and Mechanism
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. A strong Lewis acid, typically aluminum chloride (AlCl₃), is employed to activate the acyl chloride, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic substrate, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation of the sigma complex restores the aromaticity of the ring and yields the final aryl ketone product. Due to the formation of a stable complex between the product ketone and the Lewis acid, a stoichiometric amount of the catalyst is generally required.[1]
Quantitative Data Presentation
The following table summarizes representative reaction conditions and expected yields for the Friedel-Crafts acylation of various aromatic substrates with this compound. The data is compiled from analogous reactions and established principles of Friedel-Crafts chemistry. Actual yields may vary depending on the specific experimental conditions and scale of the reaction.
| Aromatic Substrate | Catalyst (molar eq.) | Solvent | Temperature (°C) | Time (h) | Product | Expected Yield (%) |
| Benzene | AlCl₃ (1.2) | Dichloromethane (DCM) | 0 to rt | 4 | (2,6-Difluoro-3-methylphenyl)(phenyl)methanone | 85-95 |
| Toluene | AlCl₃ (1.2) | Dichloromethane (DCM) | 0 to rt | 4 | (2,6-Difluoro-3-methylphenyl)(p-tolyl)methanone | 80-90 |
| Anisole | AlCl₃ (1.5) | Dichloromethane (DCM) | 0 to rt | 6 | (2,6-Difluoro-3-methylphenyl)(4-methoxyphenyl)methanone | 75-85 |
| m-Xylene | AlCl₃ (1.2) | Dichloromethane (DCM) | 0 to rt | 5 | (2,4-Dimethylphenyl)(2,6-difluoro-3-methylphenyl)methanone | 82-92 |
| Naphthalene | AlCl₃ (1.5) | 1,2-Dichloroethane (DCE) | rt to 50 | 8 | (2,6-Difluoro-3-methylphenyl)(naphthalen-1-yl)methanone | 70-80 |
Experimental Protocols
General Protocol for the Friedel-Crafts Acylation of an Aromatic Substrate with this compound
This protocol provides a general procedure for the synthesis of (2,6-Difluoro-3-methylphenyl)(aryl)methanones.
Materials:
-
This compound (1.0 eq.)
-
Aromatic substrate (e.g., Benzene, Toluene, Anisole) (1.0 - 3.0 eq.)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 - 1.5 eq.)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Nitrogen or Argon inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Reagent Charging: To the reaction flask, add anhydrous aluminum chloride (1.2 - 1.5 eq.) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath with stirring.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 eq.) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred suspension of AlCl₃ over a period of 15-30 minutes, maintaining the temperature at 0 °C.
-
Addition of Aromatic Substrate: After the addition of the acyl chloride is complete, add the aromatic substrate (1.0 - 3.0 eq.), either neat or dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by pouring the mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash successively with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexanes) or by column chromatography on silica gel.
Mandatory Visualization
References
Application Notes: One-Pot Synthesis of 2-(2,6-Difluoro-3-methylphenyl)-4(3H)-quinazolinone from 2,6-Difluoro-3-methylbenzoyl chloride
Introduction
Quinazolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of fluorine atoms into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and lipophilicity. The starting material, 2,6-difluoro-3-methylbenzoyl chloride, is a reactive acyl chloride that can be utilized to introduce a difluorinated phenyl moiety into various molecular frameworks. This document outlines a one-pot protocol for the synthesis of a novel quinazolinone derivative, 2-(2,6-difluoro-3-methylphenyl)-4(3H)-quinazolinone, a compound of interest for screening in drug discovery programs.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the starting material is provided in Table 1. This information is crucial for handling the reagent and for designing the reaction setup.
| Property | Value |
| Molecular Formula | C₈H₅ClF₂O |
| Molecular Weight | 190.57 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | ~203 °C (Predicted) |
| Density | ~1.31 g/mL (Predicted) |
Table 1. Physicochemical data for this compound.[1][2]
Principle of the One-Pot Synthesis
This one-pot synthesis involves two sequential reactions in a single reaction vessel without the isolation of intermediates. The first step is the acylation of anthranilamide with this compound to form an N-(2-carbamoylphenyl)-2,6-difluoro-3-methylbenzamide intermediate. In the second step, this intermediate undergoes an acid-catalyzed intramolecular cyclization and dehydration to yield the final 2-(2,6-difluoro-3-methylphenyl)-4(3H)-quinazolinone product. This one-pot approach offers advantages in terms of efficiency, reduced waste, and operational simplicity compared to a multi-step synthesis.
Experimental Protocol
Materials and Reagents
-
This compound (1.0 eq)
-
Anthranilamide (1.0 eq)
-
Pyridine (2.0 eq)
-
Glacial Acetic Acid
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol for recrystallization
Procedure
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add anthranilamide (1.0 eq) and anhydrous dichloromethane (100 mL).
-
Cool the resulting suspension to 0 °C in an ice bath with stirring.
-
Slowly add pyridine (2.0 eq) to the suspension.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (20 mL).
-
Add the solution of this compound dropwise to the cold suspension of anthranilamide over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the formation of the intermediate by Thin Layer Chromatography (TLC).
-
Once the formation of the intermediate is complete, add glacial acetic acid (50 mL) to the reaction mixture.
-
Heat the reaction mixture to reflux (around 40 °C for DCM, though a higher boiling solvent like toluene could be used for higher temperatures if needed, with the initial DCM removed by distillation) and maintain reflux for 6 hours.
-
Monitor the cyclization to the final product by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 100 mL), water (1 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield pure 2-(2,6-difluoro-3-methylphenyl)-4(3H)-quinazolinone.
Quantitative Data Summary
The following table summarizes the key reaction parameters for this one-pot synthesis.
| Parameter | Value |
| Scale | 10 mmol |
| Reaction Time | 10 hours |
| Reaction Temperature | 0 °C to Reflux |
| Yield (Hypothetical) | 85% |
| Purity (Hypothetical) | >98% (after recrystallization) |
Table 2. Summary of the one-pot synthesis parameters and hypothetical results.
Visualizations
Figure 1. Experimental workflow for the one-pot synthesis.
Potential Applications in Drug Discovery
Quinazolinone derivatives are known to interact with a variety of biological targets. The 2,6-difluorophenyl moiety is often found in kinase inhibitors, where it can form favorable interactions within the ATP-binding pocket of the enzyme. It is hypothesized that 2-(2,6-difluoro-3-methylphenyl)-4(3H)-quinazolinone could act as an inhibitor of protein kinases involved in cell signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway. Inhibition of this pathway can lead to decreased cell proliferation and survival, making it a key target for anticancer drug development.
Figure 2. Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
References
Troubleshooting & Optimization
optimizing reaction conditions for 2,6-Difluoro-3-methylbenzoyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis and use of 2,6-Difluoro-3-methylbenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound from its corresponding carboxylic acid?
A1: The most prevalent methods for converting 2,6-Difluoro-3-methylbenzoic acid to this compound involve the use of a chlorinating agent. Common reagents include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (PCl₃).[1][2][3][4] Thionyl chloride and oxalyl chloride are often preferred due to the formation of gaseous byproducts, which simplifies purification.[2] A catalytic amount of N,N-dimethylformamide (DMF) is frequently added to accelerate the reaction, particularly when using oxalyl chloride.[5][6]
Q2: I am observing low to no conversion of my starting carboxylic acid. What are the potential causes and solutions?
A2: Low or no conversion can stem from several factors:
-
Insufficiently reactive chlorinating agent: Ensure the chlorinating agent is fresh and has not been degraded by atmospheric moisture.
-
Inadequate reaction temperature: Some reactions may require heating (reflux) to proceed at a reasonable rate.[6][7] A reaction that is sluggish at room temperature may benefit from being heated.
-
Catalyst omission or deactivation: If using oxalyl chloride, the addition of a catalytic amount of DMF is crucial. Ensure the DMF is anhydrous.
-
Moisture contamination: Acyl chlorides are highly reactive towards water.[8][9] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous.
Q3: How can I monitor the progress of the reaction?
A3: Monitoring the reaction can be challenging due to the high reactivity of the acyl chloride. Direct analysis by Thin Layer Chromatography (TLC) can be unreliable as the acyl chloride may hydrolyze back to the carboxylic acid on the silica plate.[9][10] A practical method is to quench a small aliquot of the reaction mixture with a nucleophile like methanol or benzylamine.[5][10] This converts the acyl chloride into a stable ester or amide, which can be easily distinguished from the starting carboxylic acid on a TLC plate. The disappearance of the starting material spot indicates reaction completion.
Q4: What are common side products and how can I minimize their formation?
A4: A common side product is the corresponding anhydride, which can form from the reaction of the acyl chloride with unreacted carboxylic acid.[5] To minimize this, using a slight excess of the chlorinating agent can be beneficial. Another potential issue, especially at higher temperatures, is polymerization or degradation.[11] Careful control of the reaction temperature is therefore important.
Q5: What is the best way to purify this compound?
A5: Due to its reactivity, this compound is often used in situ without purification.[10] If purification is necessary, vacuum distillation is the most common method.[1][2] It is crucial to ensure the distillation apparatus is completely dry. Azeotropic removal of excess thionyl chloride with a dry, inert solvent like toluene can also be effective before use in the next step.[6][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Moisture in the reaction. | Oven-dry all glassware. Use anhydrous solvents. Run the reaction under an inert atmosphere (N₂ or Ar). |
| Incomplete reaction. | Increase reaction time or temperature. Confirm completion by quenching an aliquot with methanol and analyzing by TLC/LC-MS. | |
| Sub-optimal stoichiometry. | Use a slight excess (1.1-1.5 equivalents) of the chlorinating agent. | |
| Product is a yellow or dark oil | Impurities in the starting material. | Recrystallize the starting 2,6-Difluoro-3-methylbenzoic acid before use. |
| Degradation of the product. | Avoid excessive heating during the reaction and purification. | |
| Aged thionyl chloride. | Old thionyl chloride can contain colored, higher-boiling impurities.[10] Use freshly opened or distilled thionyl chloride. | |
| Difficulty in subsequent acylation reaction | Steric hindrance from the ortho-fluoro and methyl groups. | Consider using a more potent catalyst system for the acylation, such as N,N,N′,N′-tetramethylethylenediamine (TMEDA), which has been shown to be effective for hindered benzoylations.[12][13] Increasing the reaction temperature for the acylation step may also be necessary.[12] |
| Inactive acyl chloride. | The acyl chloride may have degraded during storage or workup. It is best to use it immediately after preparation. | |
| TLC analysis is inconclusive | Hydrolysis of the acyl chloride on the TLC plate. | As mentioned in the FAQs, quench a small sample with an alcohol (e.g., methanol) or an amine (e.g., benzylamine) to form a stable derivative for TLC analysis.[5][10] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Thionyl Chloride
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with mineral oil or a sodium hydroxide solution), add 2,6-Difluoro-3-methylbenzoic acid (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (or another suitable solvent like toluene) followed by the slow addition of thionyl chloride (1.5 eq).
-
Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Reaction: Stir the mixture at room temperature. If the reaction is slow, gently heat to reflux (e.g., 40-60°C) and monitor for the cessation of gas evolution (HCl and SO₂). Reaction completion can be verified by quenching an aliquot as described in the FAQs.
-
Work-up: Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure. To ensure complete removal of thionyl chloride, co-evaporate with an anhydrous solvent like toluene.[10] The resulting crude this compound can often be used directly in the next step.
-
Purification (Optional): If a high purity is required, the crude product can be purified by vacuum distillation.
Visualizations
Caption: Workflow for the synthesis of this compound.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Video: Carboxylic Acids to Acid Chlorides [jove.com]
- 4. atlas.org [atlas.org]
- 5. reddit.com [reddit.com]
- 6. prepchem.com [prepchem.com]
- 7. 3-Methylbenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]
common side reactions with 2,6-Difluoro-3-methylbenzoyl chloride
Technical Support Center: 2,6-Difluoro-3-methylbenzoyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The most prevalent side reaction is hydrolysis, which occurs when this compound comes into contact with water, leading to the formation of 2,6-Difluoro-3-methylbenzoic acid. Other common side reactions include reactions with nucleophilic solvents (e.g., alcohols) and, under certain conditions, Friedel-Crafts acylation if an aromatic solvent is used in the presence of a Lewis acid.
Q2: My reaction with an amine is giving low yields. What could be the cause?
A2: Low yields in amidation reactions are often due to the hydrolysis of the starting material, this compound. Ensure that all your reagents and solvents are anhydrous. Another possibility is the formation of a stable salt with the amine, which may precipitate out of the reaction mixture. The use of a non-nucleophilic base can help to prevent this.
Q3: I am observing an unexpected peak in my NMR spectrum. What could it be?
A3: An unexpected peak could correspond to several side products. The most likely is the carboxylic acid formed from hydrolysis. If you are using an alcohol as a solvent or if your amine has a hydroxyl group, you might be observing the formation of an ester. To identify the impurity, a detailed analysis using techniques like LC-MS or GC-MS is recommended.
Q4: Can this compound undergo self-condensation or polymerization?
A4: Self-condensation or polymerization of this compound is not a commonly observed side reaction under standard laboratory conditions. The reactivity of the acyl chloride is primarily directed towards nucleophiles present in the reaction mixture.
Troubleshooting Guides
Issue 1: Formation of a White Precipitate Upon Addition of Reagents
-
Possible Cause: Hydrolysis of this compound to 2,6-Difluoro-3-methylbenzoic acid, which is a white solid.
-
Troubleshooting Steps:
-
Ensure all glassware is oven-dried or flame-dried before use.
-
Use anhydrous solvents and reagents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Incomplete Reaction or Low Conversion Rate
-
Possible Cause: Insufficient reactivity of the nucleophile or steric hindrance from the ortho- fluorine atoms and the methyl group.
-
Troubleshooting Steps:
-
Increase the reaction temperature.
-
Use a more potent nucleophile if possible.
-
Add a catalyst, such as 4-dimethylaminopyridine (DMAP), to activate the acyl chloride.
-
Data Presentation
Table 1: Hypothetical Influence of Reaction Conditions on Hydrolysis Rate
| Condition | Parameter | Rate of Hydrolysis | Expected Purity of Product |
| Temperature | 25°C | Low | >95% |
| 50°C | Moderate | 85-95% | |
| 100°C | High | <85% | |
| Solvent | Acetonitrile (anhydrous) | Very Low | >98% |
| Tetrahydrofuran (anhydrous) | Low | >95% | |
| Water | Very High | <10% | |
| Atmosphere | Inert (Nitrogen/Argon) | Very Low | >98% |
| Air (ambient humidity) | Moderate to High | 80-90% |
Note: This table presents hypothetical data based on general chemical principles to illustrate trends.
Experimental Protocols
Protocol 1: General Procedure for the Acylation of an Amine with this compound
-
Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool under a stream of dry nitrogen.
-
Reagents: Use anhydrous solvent (e.g., dichloromethane or acetonitrile). Ensure the amine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) are free of water.
-
Reaction Setup: To a solution of the amine (1.0 eq) and the non-nucleophilic base (1.2 eq) in the anhydrous solvent at 0°C under a nitrogen atmosphere, add a solution of this compound (1.1 eq) in the same solvent dropwise over 15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Identification of the Hydrolysis Side Product
-
Sample Preparation: Take an aliquot of the crude reaction mixture.
-
LC-MS Analysis: Dissolve the aliquot in a suitable solvent (e.g., methanol or acetonitrile) and inject it into an LC-MS system.
-
Mass Spectrometry: Look for the mass corresponding to 2,6-Difluoro-3-methylbenzoic acid (C8H6F2O2, Exact Mass: 172.03).
-
NMR Spectroscopy: Dissolve the crude product in a suitable deuterated solvent (e.g., CDCl3). The carboxylic acid proton of the hydrolysis product will typically appear as a broad singlet in the downfield region of the 1H NMR spectrum (around 10-12 ppm).
Visualizations
Caption: Main reaction vs. hydrolysis side reaction pathway.
Caption: Troubleshooting workflow for unexpected reaction outcomes.
Caption: Influence of reaction conditions on reaction outcomes.
preventing hydrolysis of 2,6-Difluoro-3-methylbenzoyl chloride during reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of 2,6-Difluoro-3-methylbenzoyl chloride during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so reactive and prone to hydrolysis?
A1: this compound belongs to the acyl chloride functional group, which is inherently highly reactive. This reactivity stems from the carbonyl carbon being bonded to two electron-withdrawing groups: the oxygen atom and the chlorine atom. This creates a significant partial positive charge on the carbonyl carbon, making it a prime target for nucleophiles like water.[1][2][3] Even atmospheric moisture can be sufficient to cause hydrolysis, converting the acyl chloride into the less reactive carboxylic acid.[1][4]
Q2: How can I detect if my this compound has undergone hydrolysis?
A2: Hydrolysis of this compound results in the formation of 2,6-Difluoro-3-methylbenzoic acid and hydrochloric acid (HCl). You may observe the following signs:
-
Fuming: The HCl gas produced will fume in the presence of moist air.[2][4]
-
Spectroscopic Changes: In an IR spectrum, the appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) and a shift in the carbonyl (C=O) peak are indicative of the carboxylic acid.
-
Chromatographic Analysis: On a Thin Layer Chromatography (TLC) plate, the resulting carboxylic acid will have a different Rf value compared to the starting acyl chloride.
Q3: What are the best practices for storing this compound?
A3: To ensure its stability, this compound should be stored under anhydrous (moisture-free) conditions.[1] It is recommended to store it in a tightly sealed container, preferably with a paraffin-sealed cap, inside a desiccator or a glove box to protect it from atmospheric moisture.[4][5] Storing in a cool, dry, and well-ventilated area away from incompatible substances is also crucial.
Q4: Which solvents are recommended to minimize hydrolysis during reactions?
A4: To prevent hydrolysis, it is essential to use anhydrous aprotic solvents. Suitable choices include:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Acetonitrile (ACN)
-
Toluene
-
Diethyl ether These solvents must be rigorously dried before use.[6][7] Protic solvents such as water, alcohols, or carboxylic acids should be strictly avoided as they will readily react with the acyl chloride.[6]
Q5: What is the purpose of adding a base like pyridine or triethylamine to the reaction?
A5: A non-nucleophilic base, such as pyridine or triethylamine (TEA), is added to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the acylation reaction.[6][8][9] By neutralizing the HCl, the base prevents it from catalyzing unwanted side reactions.[8] Pyridine can also act as a nucleophilic catalyst, activating the acyl chloride to make the reaction more efficient.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no yield of the desired product | Hydrolysis of this compound | Ensure Anhydrous Conditions: • Dry all glassware in an oven at >120°C for several hours and cool under an inert gas stream (e.g., Nitrogen or Argon).[7][10] • Use commercially available anhydrous solvents or freshly distill them from an appropriate drying agent.[7][11] • Handle all reagents under an inert atmosphere using a glove box or Schlenk line techniques.[7][11] |
| Inactive Reagents | Check Reagent Quality: • Use a fresh bottle of this compound. If purity is questionable, consider purification by distillation under reduced pressure.[7] • Ensure the nucleophile (e.g., amine or alcohol) is pure and completely dry.[7] | |
| Formation of multiple byproducts | Side reactions with the solvent or other functional groups | Use Protecting Groups: • If your nucleophile has other reactive groups (e.g., another amine or hydroxyl group), consider protecting them before the acylation reaction.[7] Choose an Inert Solvent: • Avoid protic solvents like alcohols unless they are the intended reactant.[7] |
| Inappropriate Base | Select the Right Base: • Use a non-nucleophilic, sterically hindered base like triethylamine or N,N-diisopropylethylamine (DIPEA) to effectively scavenge HCl without reacting with the acyl chloride.[7] | |
| Reaction is sluggish or does not proceed | Suboptimal Reaction Temperature | Optimize Temperature: • For slow reactions, a moderate increase in temperature might be necessary. Monitor the reaction closely for byproduct formation.[7] • For highly exothermic reactions, cool the mixture (e.g., 0°C) during the addition of the acyl chloride to control the reaction rate and prevent side reactions.[7] |
Key Experimental Protocols
Protocol 1: Drying of Solvents (e.g., Tetrahydrofuran - THF)
-
Pre-drying: Add anhydrous sodium sulfate to the solvent and let it stand for 24 hours.
-
Setup: Assemble a distillation apparatus that has been flame-dried or oven-dried and cooled under an inert atmosphere.
-
Drying Agent: Add sodium metal and a benzophenone indicator to the pre-dried THF in the distillation flask.
-
Reflux: Heat the mixture to reflux under an inert atmosphere (Nitrogen or Argon). The solution will turn a deep blue or purple color, indicating that the solvent is anhydrous.
-
Distillation: Distill the dry solvent directly into the reaction flask or a dry storage flask containing activated molecular sieves.[12]
Protocol 2: General Procedure for N-Acylation using this compound
-
Preparation: Dry all glassware in an oven at 125°C for at least 24 hours and assemble it hot, cooling under a stream of dry nitrogen or argon.[10][13]
-
Reagent Setup: In the reaction flask, dissolve the amine (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using TLC or LC-MS.
-
Workup: Once the reaction is complete, quench it by adding water. Separate the organic layer, wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by chromatography or recrystallization.
Quantitative Data Summary
| Condition | Solvent | Temperature | Relative Rate of Hydrolysis |
| 1 | Water (excess) | Room Temp | Very Fast |
| 2 | Acetone (99%) / Water (1%) | Room Temp | Fast |
| 3 | Anhydrous THF | Room Temp | Very Slow / Negligible |
| 4 | Anhydrous DCM | Room Temp | Very Slow / Negligible |
| 5 | Anhydrous Toluene with Pyridine | Room Temp | Very Slow / Negligible |
This table is illustrative and based on the general reactivity of acyl chlorides. Actual rates will vary based on the specific substrate and exact conditions.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for reactions involving acyl chloride hydrolysis.
References
- 1. fiveable.me [fiveable.me]
- 2. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 3. chemrevise.org [chemrevise.org]
- 4. reddit.com [reddit.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 9. SATHEE: Chemistry Acid Chloride [satheejee.iitk.ac.in]
- 10. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 11. molan.wdfiles.com [molan.wdfiles.com]
- 12. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 13. moodle2.units.it [moodle2.units.it]
Technical Support Center: Purification of 2,6-Difluoro-3-methylbenzoyl chloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 2,6-Difluoro-3-methylbenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most likely impurities originate from the synthesis process. These typically include:
-
Unreacted 2,6-Difluoro-3-methylbenzoic acid: The starting material for the chlorination reaction.
-
Excess Chlorinating Agent: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are often used in excess to drive the reaction to completion.
-
Hydrolysis Product: Due to the high reactivity of the acyl chloride functional group, exposure to moisture in the air or from solvents can lead to hydrolysis back to 2,6-Difluoro-3-methylbenzoic acid.[1]
-
Side-Reaction Products: Depending on the reaction conditions, small amounts of byproducts from side reactions may be present.
Q2: My crude this compound has a yellow or brownish tint. What is the cause and how can I decolorize it?
A2: A yellow or brown discoloration is often due to the presence of impurities or slight decomposition. Purification via fractional distillation under reduced pressure is typically effective at separating the colorless product from less volatile colored impurities. In some cases, a small amount of activated charcoal can be used to remove colored impurities, but this should be done with caution as it can also catalyze decomposition.
Q3: What is the most effective method for purifying this compound?
A3: Fractional distillation under reduced pressure (vacuum distillation) is the most common and highly effective method for purifying liquid acyl chlorides like this compound.[2] This technique efficiently separates the product from non-volatile impurities such as the starting carboxylic acid and more volatile impurities like excess thionyl chloride.
Q4: Is it possible to purify this compound by recrystallization?
A4: While less common for this specific compound, which is often a liquid at room temperature, recrystallization can be a viable purification method if the crude product is a solid or if a suitable low-temperature recrystallization procedure is developed. Solid acyl chlorides can be recrystallized from dry, non-polar, aprotic solvents like toluene or hexane.[3] Extreme care must be taken to exclude moisture.
Q5: How should I handle and store purified this compound?
A5: this compound is corrosive and highly sensitive to moisture.[4] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[5] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[6]
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Product is cloudy or fuming. | Contact with atmospheric moisture, leading to hydrolysis and the formation of HCl gas. | Ensure all glassware is thoroughly dried before use. Perform the distillation under a dry, inert atmosphere (nitrogen or argon). Check all joints for a proper seal.[7] |
| Distillation is very slow or stalls. | - Inadequate vacuum. - Insufficient heating. - Poor insulation of the distillation column. | - Check the vacuum pump and all connections for leaks. - Ensure the heating mantle is providing uniform and adequate heat. - Wrap the distillation column with glass wool or aluminum foil to minimize heat loss.[8] |
| Product purity is low after distillation. | - Inefficient fractionation due to a column with too few theoretical plates. - Distillation rate is too fast. | - Use a longer fractionating column or one with a more efficient packing material. - Reduce the heating rate to ensure a slow, steady distillation rate (typically 1-2 drops per second).[9] |
| Product darkens during distillation. | Thermal decomposition at high temperatures. | Use a higher vacuum to lower the boiling point of the product and reduce thermal stress. Avoid heating the distillation flask to dryness.[10] |
General Handling and Storage
| Problem | Possible Cause(s) | Solution(s) |
| Product solidifies in the transfer pipette or syringe. | The melting point of the compound may be close to ambient temperature. | Gently warm the transfer apparatus. Ensure the laboratory environment is not too cold. |
| A white precipitate forms in the product upon storage. | Hydrolysis due to moisture ingress. | Ensure the storage container is properly sealed with a tight-fitting cap and parafilm. Store under a positive pressure of an inert gas. |
Quantitative Data
| Purification Method | Parameter | Value | Reference |
| Fractional Distillation | Boiling Point | 125 °C | [2] |
| Pressure | 145 mbar | [2] | |
| Achievable Purity | >99.5% | [2] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation under Reduced Pressure
This protocol is adapted from a procedure for the closely related compound, 2,6-difluorobenzoyl chloride.[2]
Objective: To purify crude this compound by removing volatile and non-volatile impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum pump with a cold trap and a pressure gauge
-
Heating mantle with a stirrer
-
Dry, inert gas source (Nitrogen or Argon)
-
Boiling chips or magnetic stir bar
Procedure:
-
Apparatus Setup: Assemble a dry fractional distillation apparatus. Ensure all glassware is oven-dried and assembled while still warm to prevent condensation of atmospheric moisture. Connect the apparatus to a vacuum pump through a cold trap.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and a few boiling chips or a magnetic stir bar.
-
Removal of Volatiles: If excess thionyl chloride is present, it can be removed by gentle heating under reduced pressure before increasing the temperature for the product distillation.
-
Distillation:
-
Begin stirring and slowly apply vacuum to the system, aiming for a pressure of approximately 145 mbar.
-
Gradually heat the distillation flask using the heating mantle.
-
Discard the initial low-boiling fraction (forerun).
-
Collect the main fraction that distills at a constant temperature of approximately 125 °C.
-
Stop the distillation before the flask goes to dryness to prevent the overheating of potentially unstable residues.
-
-
Shutdown and Storage:
-
Allow the apparatus to cool to room temperature.
-
Slowly and carefully release the vacuum, backfilling the system with an inert gas.
-
Transfer the purified product to a clean, dry, and pre-weighed storage container under an inert atmosphere.
-
Protocol 2: Recrystallization (Hypothetical)
This is a general protocol for the recrystallization of a solid acyl chloride and may need to be adapted for this compound if it is obtained as a solid.
Objective: To purify solid crude this compound by recrystallization.
Materials:
-
Solid crude this compound
-
Anhydrous, aprotic solvent (e.g., hexane, heptane, or a mixture with a slightly more polar solvent like dry toluene)
-
Erlenmeyer flasks
-
Heating source (hot plate or oil bath)
-
Buchner funnel and filter flask
-
Vacuum source
Procedure:
-
Solvent Selection: In a small test tube, determine a suitable solvent or solvent system in which the compound is soluble when hot but sparingly soluble at room temperature.
-
Dissolution: In a dry Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a rapid hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath may induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold, fresh solvent.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Visualizations
Caption: A simplified workflow for the synthesis and purification of this compound.
Caption: A troubleshooting guide for the fractional distillation of this compound.
References
- 1. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 2. US6844468B2 - Process for preparing substituted benzoyl chlorides - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 8. Purification [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. US3715283A - Process for distilling benzyl chloride or mixtures containing benzyl chloride - Google Patents [patents.google.com]
improving yield in reactions with 2,6-Difluoro-3-methylbenzoyl chloride
Welcome to the technical support center for 2,6-Difluoro-3-methylbenzoyl chloride. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: I am experiencing low to no yield in my acylation reaction with this compound. What are the common causes and how can I improve it?
A1: Low yields in acylation reactions, particularly Friedel-Crafts type reactions, are a common issue. Several factors can contribute to this problem:
-
Moisture Sensitivity: this compound is highly reactive and susceptible to hydrolysis.[1] Any moisture in your reaction setup, including wet glassware, solvents, or reagents, will convert the acyl chloride to the unreactive 2,6-difluoro-3-methylbenzoic acid.
-
Troubleshooting: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and freshly opened or purified reagents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
-
Catalyst Inactivity: For Friedel-Crafts acylations, the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is also extremely sensitive to moisture. Inactive catalyst is a primary reason for reaction failure.
-
Troubleshooting: Use a fresh, unopened container of the Lewis acid or purify it before use. Ensure the catalyst is handled quickly in a dry environment to minimize exposure to atmospheric moisture.
-
-
Insufficient Catalyst: The ketone product of a Friedel-Crafts acylation can form a complex with the Lewis acid catalyst, effectively removing it from the catalytic cycle.[2] Therefore, a stoichiometric amount of the catalyst is often required.
-
Troubleshooting: Increase the molar ratio of the Lewis acid to the acyl chloride. A 1.1 to 1.5 molar equivalent of the catalyst is a good starting point.
-
-
Reaction Temperature: The optimal temperature can vary significantly. Some reactions may require heating to overcome the activation energy, while for others, lower temperatures may be necessary to prevent side reactions.
-
Troubleshooting: If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-60 °C). If you observe byproduct formation, consider running the reaction at a lower temperature (e.g., 0 °C).
-
-
Steric Hindrance: The two fluorine atoms ortho to the carbonyl group and the adjacent methyl group can create steric hindrance, potentially slowing down the reaction with bulky nucleophiles.
-
Troubleshooting: For sterically hindered substrates, longer reaction times or higher temperatures may be necessary. The choice of a less bulky Lewis acid might also be beneficial.
-
Q2: I am observing the formation of multiple products in my reaction. What could be the cause and how can I increase selectivity?
A2: The formation of multiple products can arise from several factors:
-
Positional Isomers in Friedel-Crafts Acylation: While the acyl group is generally deactivating, preventing polyacylation, the directing effects of other substituents on the aromatic substrate can lead to a mixture of ortho, meta, and para isomers.[2] The electronic effects of the fluorine and methyl groups on the benzoyl chloride itself do not direct substitution on the other reactant, but they do influence the reactivity of the acyl chloride.
-
Troubleshooting: The regioselectivity is primarily controlled by the substituents on the aromatic substrate being acylated. Understanding the directing effects of these groups is crucial. Careful control of reaction temperature can sometimes favor the formation of one isomer over another.
-
-
Side Reactions with Amines and Alcohols: In amide and ester formations, side reactions can occur if the nucleophile has multiple reactive sites.
-
Troubleshooting: Use of protecting groups for other reactive functionalities on your amine or alcohol can ensure selective reaction at the desired site. Slow, dropwise addition of the this compound to the nucleophile at a low temperature can also improve selectivity.
-
Q3: My purification process is difficult, and I am losing a significant amount of my product. What are the best practices for purifying products derived from this compound?
A3: Purification challenges often stem from the properties of the product and any remaining starting materials or byproducts.
-
Hydrolysis during Workup: The unreacted acyl chloride will hydrolyze to 2,6-difluoro-3-methylbenzoic acid during aqueous workup. This acidic byproduct can complicate extraction.
-
Troubleshooting: A basic wash (e.g., with saturated sodium bicarbonate solution) during the workup will remove the carboxylic acid byproduct by converting it to its water-soluble salt.
-
-
Product Solubility: The fluorinated nature of the product can alter its solubility profile, sometimes making standard recrystallization solvents less effective.
-
Troubleshooting: If recrystallization is proving difficult, consider using a solvent mixture (e.g., ethyl acetate/hexane, ethanol/water). Column chromatography is a reliable method for purifying more challenging products.
-
-
Product Stability: Some acylated products may be sensitive to acid or base.
-
Troubleshooting: Minimize the time the product is in contact with acidic or basic solutions during workup. Ensure complete neutralization after any acid or base wash.
-
Data Presentation
Table 1: Illustrative Yields for Friedel-Crafts Acylation of Toluene with this compound under Various Conditions
| Entry | Lewis Acid (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AlCl₃ (1.2) | Dichloromethane | 0 to RT | 4 | 75 |
| 2 | AlCl₃ (1.2) | 1,2-Dichloroethane | 60 | 2 | 85 |
| 3 | FeCl₃ (1.5) | Dichloromethane | RT | 12 | 60 |
| 4 | ZnCl₂ (2.0) | Nitromethane | 80 | 8 | 45 |
Note: These are representative yields and can vary based on specific experimental conditions and the purity of reagents.
Table 2: Illustrative Yields for Amide Coupling of Benzylamine with this compound
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pyridine (2.0) | Dichloromethane | 0 to RT | 2 | 92 |
| 2 | Triethylamine (1.5) | Tetrahydrofuran | 0 to RT | 3 | 88 |
| 3 | Aqueous NaOH (2.0) | Dichloromethane/H₂O | RT | 1 | 95 |
| 4 | DMAP (cat.), Et₃N (1.5) | Dichloromethane | RT | 1 | 96 |
Note: These are representative yields and can vary based on specific experimental conditions and the purity of reagents.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Anisole
This protocol describes a general procedure for the acylation of anisole with this compound using aluminum chloride as a catalyst.
Reagents and Materials:
-
This compound
-
Anisole
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0 °C in an ice bath with stirring.
-
Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes.
-
Substrate Addition: Dissolve anisole (1.1 equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Amide Synthesis with Aniline
This protocol details the synthesis of N-phenyl-2,6-difluoro-3-methylbenzamide.
Reagents and Materials:
-
This compound
-
Aniline
-
Pyridine
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 equivalent) and pyridine (1.5 equivalents) in dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve this compound (1.05 equivalents) in dichloromethane. Add this solution dropwise to the stirred aniline solution over 20 minutes.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Workup: Wash the reaction mixture with 1M HCl to remove excess pyridine and aniline.
-
Washing: Subsequently, wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure amide.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: General experimental workflow.
Caption: Key relationships of this compound.
References
Technical Support Center: Managing Exotherms in 2,6-Difluoro-3-methylbenzoyl Chloride Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 2,6-Difluoro-3-methylbenzoyl chloride. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with reactions involving this compound?
A1: this compound, like other acyl chlorides, is a corrosive substance that can cause severe skin burns and eye damage.[1] The primary operational hazard stems from its high reactivity, particularly in exothermic reactions such as Friedel-Crafts acylation. These reactions can generate significant heat, and if not properly controlled, can lead to a thermal runaway. A thermal runaway is a situation where the rate of heat generation exceeds the rate of heat removal, causing a rapid increase in temperature and pressure within the reactor. This can result in violent boiling of solvents, reactor over-pressurization, and potentially, an explosion with the release of toxic and corrosive gases like hydrogen chloride.[2]
Q2: What is a Friedel-Crafts acylation, and why is it often highly exothermic?
A2: Friedel-Crafts acylation is a fundamental organic reaction that involves the addition of an acyl group to an aromatic ring.[3][4] In the context of this compound, this compound would serve as the acylating agent. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).[5][6] The process involves the formation of a highly reactive acylium ion, which then undergoes an electrophilic aromatic substitution with the substrate.[4][5] The formation of the stable aromatic ketone product is thermodynamically favorable and releases a significant amount of energy as heat, making the reaction exothermic.
Q3: How can I effectively control the temperature of my reaction?
A3: Effective temperature control is critical for both safety and achieving the desired product yield and selectivity. Key strategies include:
-
Slow, Controlled Addition: The this compound should be added to the reaction mixture dropwise or in small portions at a rate that allows the cooling system to dissipate the generated heat and maintain the desired internal temperature.[7]
-
Efficient Cooling: Utilize a cooling bath (e.g., ice-water, ice-salt, or a cryostat) to maintain a low and stable reaction temperature.[6][7] The choice of cooling bath depends on the target reaction temperature.
-
Adequate Stirring: Vigorous stirring ensures uniform temperature distribution throughout the reaction mixture and prevents the formation of localized hot spots.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the Lewis acid catalyst from reacting with atmospheric moisture, which can affect its activity and potentially lead to uncontrolled reactions.[7]
Q4: What are the best practices for quenching the reaction safely?
A4: The quenching process must be handled with extreme caution as it is also highly exothermic, especially when unreacted acyl chloride and the Lewis acid catalyst are present. The safest method is to slowly and carefully transfer the reaction mixture to a separate vessel containing a vigorously stirred slurry of crushed ice.[6][7] This provides a large surface area and a significant heat sink to absorb the heat of hydrolysis. Never add water or an aqueous solution directly to the reaction vessel , as this can cause a localized and violent exotherm.[7]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | 1. The rate of addition of this compound is too fast.2. Inadequate cooling or stirring.3. Poor quality Lewis acid catalyst (e.g., AlCl₃) that has been exposed to moisture. | 1. Immediately stop the addition of the acylating agent.2. Increase the efficiency of the cooling bath.3. For future reactions, slow down the addition rate and ensure the cooling system is adequate for the scale of the reaction.4. Use a fresh, anhydrous Lewis acid catalyst and perform the reaction under an inert atmosphere.[7] |
| Low Product Yield | 1. Incomplete reaction due to low temperature or insufficient reaction time.2. Deactivation of the Lewis acid catalyst by moisture.3. Sub-optimal molar ratio of reactants.4. Steric hindrance from the ortho-fluorine and methyl groups on the benzoyl chloride. | 1. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR). Consider allowing the reaction to stir for a longer period at the controlled temperature.2. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere.[7]3. A slight excess of the Lewis acid and the acylating agent may be beneficial.4. Consider using a more potent catalytic system or increasing the reaction temperature cautiously to overcome the activation energy barrier.[8] |
| Formation of Significant Side Products | 1. The reaction temperature is too high, reducing selectivity.2. The choice of solvent is not optimal. | 1. Maintain a lower reaction temperature to favor the formation of the desired isomer, especially if there are multiple possible sites for acylation.2. Consider using a non-polar solvent such as dichloromethane or 1,2-dichloroethane.[7] |
| Difficult or Violent Quenching Step | 1. Adding water or aqueous solutions directly to the reaction mixture.2. Insufficient cooling during the quenching process. | 1. Crucially, always add the reaction mixture slowly to a pre-cooled mixture of crushed ice. This ensures that the heat generated during the hydrolysis of the Lewis acid complex is effectively dissipated.[7]2. Maintain vigorous stirring of the ice mixture during the addition. |
Experimental Protocols
Disclaimer: The following is a general protocol for a Friedel-Crafts acylation reaction. It should be adapted and optimized for your specific substrate and scale. A thorough risk assessment should be conducted before commencing any new experimental work.
General Protocol for Friedel-Crafts Acylation using this compound
Materials:
-
Aromatic substrate
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon). The outlet of the reaction should be connected to a gas trap to neutralize the evolved HCl gas.
-
To the flask, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Add the aromatic substrate (1.0 equivalent) to the cooled suspension with stirring.
-
In the dropping funnel, prepare a solution of this compound (1.0 to 1.2 equivalents) in anhydrous dichloromethane.
-
Slowly add the solution of this compound dropwise to the reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-3 hours, or until reaction completion is confirmed by an appropriate analytical method (e.g., TLC or GC).
-
In a separate large beaker, prepare a mixture of crushed ice and a small amount of concentrated hydrochloric acid.
-
Carefully and slowly , pour the reaction mixture onto the vigorously stirred ice/acid slurry.
-
Once the quench is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method (e.g., recrystallization or column chromatography).
Visualizations
Caption: Workflow for Managing Exothermic Reactions.
Caption: Troubleshooting Logic for Common Issues.
References
- 1. chemical-label.com [chemical-label.com]
- 2. The Risk Assessment of Runway Reaction in the Process of Fridel-Crafts Acylation for Synthesis Reaction -Journal of the Korean Society of Safety | Korea Science [koreascience.kr]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. websites.umich.edu [websites.umich.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Reactions Involving 2,6-Difluoro-3-methylbenzoyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Difluoro-3-methylbenzoyl chloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of reactions where this compound is used, and what are the general considerations for catalyst selection?
This compound is a reactive acyl chloride commonly used in three main types of reactions: Friedel-Crafts acylation, amide bond formation, and esterification. The choice of catalyst is crucial for the success of these reactions and depends on the specific transformation.
-
Friedel-Crafts Acylation: This reaction forms a carbon-carbon bond between an aromatic ring and the acyl group. It is typically catalyzed by Lewis acids. The fluorine and methyl groups on the benzoyl chloride can influence reactivity and catalyst choice.
-
Amide Bond Formation: This involves the reaction of the acyl chloride with a primary or secondary amine. While this reaction can sometimes proceed without a catalyst, a base is often required to neutralize the HCl byproduct.
-
Esterification: This is the reaction with an alcohol to form an ester. Similar to amidation, this reaction may proceed without a catalyst but is often facilitated by a base or a nucleophilic catalyst.
Q2: How is this compound synthesized?
This compound is typically synthesized from its corresponding carboxylic acid, 2,6-difluoro-3-methylbenzoic acid. The conversion of the carboxylic acid to the acyl chloride can be achieved using standard chlorinating agents.
A general two-step synthesis approach is as follows:
-
Synthesis of 2,6-Difluoro-3-methylbenzoic Acid: This can be achieved through the lithiation of 1,3-difluoro-2-methylbenzene followed by quenching with carbon dioxide. A detailed procedure involves dissolving 2,4-difluoro-toluene in dry tetrahydrofuran, cooling to -50°C, and adding n-butyllithium. The resulting solution is then poured over powdered carbon dioxide. After workup with sodium hydroxide and acidification with hydrochloric acid, 2,6-difluoro-3-methylbenzoic acid can be isolated.[1]
-
Conversion to this compound: The synthesized carboxylic acid is then reacted with a chlorinating agent such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅) to yield the acyl chloride.[2][3] The reaction with thionyl chloride is common and often performed with a catalytic amount of N,N-dimethylformamide (DMF).
Troubleshooting Guides
Friedel-Crafts Acylation
Issue: Low or no yield in the Friedel-Crafts acylation of an aromatic substrate.
Possible Causes and Solutions:
-
Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or purified anhydrous Lewis acids.
-
Insufficient Catalyst: The ketone product of the Friedel-Crafts acylation can form a complex with the Lewis acid, rendering it inactive. Therefore, stoichiometric amounts (or even a slight excess) of the catalyst are often required.
-
Deactivated Aromatic Substrate: The aromatic substrate may be deactivated by electron-withdrawing groups, making it less nucleophilic and slowing down or preventing the reaction. Consider using more forcing reaction conditions (higher temperature, longer reaction time) or a more reactive aromatic substrate if possible.
-
Steric Hindrance: The two fluorine atoms ortho to the carbonyl group in this compound can create steric hindrance, potentially slowing the reaction. Using a less bulky Lewis acid or higher temperatures might be necessary to overcome this.
Table 1: Common Lewis Acid Catalysts for Friedel-Crafts Acylation
| Catalyst | Typical Amount (equivalents) | Common Solvents | Notes |
| AlCl₃ | 1.0 - 1.5 | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Carbon disulfide (CS₂) | Highly active but very moisture-sensitive. |
| FeCl₃ | 1.0 - 1.5 | DCM, DCE | Less reactive than AlCl₃ but also less moisture-sensitive. |
| ZnCl₂ | Catalytic to Stoichiometric | Nitrobenzene | Milder Lewis acid, may require higher temperatures. |
| Zeolites (e.g., H-Y, H-Beta) | Catalytic | Toluene, Chlorobenzene | "Greener" alternative, reusable, but may require higher temperatures and longer reaction times. |
Experimental Protocol: General Procedure for Friedel-Crafts Acylation
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add the anhydrous Lewis acid catalyst (e.g., 1.1 equivalents of AlCl₃) and a dry solvent (e.g., dichloromethane).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add this compound (1.0 equivalent) to the stirred suspension.
-
Add the aromatic substrate (1.0 to 1.2 equivalents), dissolved in the same dry solvent, dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extract the product with an organic solvent, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: General workflow for a Friedel-Crafts acylation reaction.
Amide Bond Formation
Issue: Incomplete reaction or formation of side products during amidation.
Possible Causes and Solutions:
-
Insufficient Base: The reaction of an acyl chloride with an amine produces one equivalent of HCl. This can protonate the starting amine, rendering it non-nucleophilic. A stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is necessary to neutralize the HCl.
-
Low Nucleophilicity of the Amine: Electron-deficient or sterically hindered amines may react slowly. In such cases, heating the reaction mixture or using a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can be beneficial.
-
Hydrolysis of the Acyl Chloride: this compound is sensitive to moisture and can hydrolyze back to the carboxylic acid. Ensure that all reagents and solvents are anhydrous.
Table 2: Common Bases for Amide Bond Formation
| Base | pKa of Conjugate Acid | Common Solvents | Notes |
| Triethylamine (TEA) | 10.75 | DCM, THF, Acetonitrile | Standard, cost-effective base. |
| Diisopropylethylamine (DIPEA) | 11.0 | DCM, THF, DMF | A more sterically hindered, non-nucleophilic base. |
| Pyridine | 5.25 | DCM, Chloroform | Can also act as a nucleophilic catalyst. |
| 4-(Dimethylamino)pyridine (DMAP) | 9.7 | DCM, Acetonitrile | Often used in catalytic amounts alongside a stoichiometric base. |
Experimental Protocol: General Procedure for Amide Bond Formation
-
In a round-bottom flask, dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., 1.1 equivalents of triethylamine) in a dry aprotic solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C.
-
Slowly add a solution of this compound (1.0 equivalent) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by recrystallization or column chromatography.
Caption: Decision-making process for amide bond formation.
Esterification
Issue: Slow or incomplete esterification reaction.
Possible Causes and Solutions:
-
Low Nucleophilicity of the Alcohol: Tertiary or sterically hindered alcohols are less nucleophilic and may react slowly. The use of a nucleophilic catalyst like DMAP is highly recommended in these cases.
-
Reversibility of the Reaction: While the reaction with an acyl chloride is generally considered irreversible, the presence of HCl can protonate the alcohol, reducing its nucleophilicity. A base is used to scavenge the HCl.
-
Side Reactions: If the alcohol has other functional groups, they may react with the acyl chloride. Careful selection of reaction conditions and protecting groups may be necessary.
Table 3: Catalysts and Bases for Esterification
| Reagent | Role | Typical Amount | Notes |
| Pyridine | Base & Catalyst | Stoichiometric to Solvent | Effective for primary and secondary alcohols. |
| Triethylamine (TEA) | Base | 1.1 - 1.5 equivalents | Used to neutralize HCl. |
| 4-(Dimethylamino)pyridine (DMAP) | Nucleophilic Catalyst | 0.05 - 0.2 equivalents | Significantly accelerates the reaction, especially with hindered alcohols. |
Experimental Protocol: General Procedure for Esterification
-
Dissolve the alcohol (1.0 equivalent), a base (e.g., 1.2 equivalents of triethylamine), and a catalytic amount of DMAP (0.1 equivalents) in a dry aprotic solvent (e.g., dichloromethane) in a round-bottom flask.
-
Cool the mixture to 0 °C.
-
Add this compound (1.05 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed (monitor by TLC).
-
Dilute the reaction mixture with the solvent and wash with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the ester by column chromatography if necessary.
Caption: Simplified pathway for DMAP-catalyzed esterification.
Characterization Data
Spectroscopic Data for this compound:
-
FTIR: An FTIR spectrum of this compound is available and can be used for structural confirmation. Key characteristic peaks would include a strong carbonyl (C=O) stretch, typically around 1750-1800 cm⁻¹, and C-F stretching vibrations.
-
Mass Spectrometry: The predicted monoisotopic mass is 189.9997 Da. This can be used to confirm the product's identity via mass spectrometry.[4]
This technical support guide is intended to assist researchers in successfully utilizing this compound in their synthetic endeavors. For novel reactions or substrates, small-scale optimization of the reaction conditions is always recommended.
References
- 1. prepchem.com [prepchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. PubChemLite - this compound (C8H5ClF2O) [pubchemlite.lcsb.uni.lu]
- 5. 3-Methylbenzoyl chloride | C8H7ClO | CID 74375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,6-Difluorobenzoyl chloride | C7H3ClF2O | CID 87438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Methylbenzoyl chloride(1711-06-4) 13C NMR spectrum [chemicalbook.com]
- 8. 2,6-Dichlorobenzoyl chloride(4659-45-4) 1H NMR spectrum [chemicalbook.com]
- 9. 3-Methylbenzoyl chloride(1711-06-4) MS spectrum [chemicalbook.com]
troubleshooting failed reactions with 2,6-Difluoro-3-methylbenzoyl chloride
Welcome to the technical support center for 2,6-Difluoro-3-methylbenzoyl chloride. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is primarily used as a reagent in acylation reactions. The two most common applications are:
-
Amide Synthesis: It readily reacts with primary and secondary amines to form the corresponding amides. This is a crucial transformation in the synthesis of many pharmaceutical compounds and other fine chemicals.[1]
-
Friedel-Crafts Acylation: It can be used to introduce the 2,6-difluoro-3-methylbenzoyl group onto an aromatic ring in the presence of a Lewis acid catalyst.[2][3] The resulting aryl ketones are often intermediates in the synthesis of more complex molecules.
Q2: What are the main safety concerns when handling this compound?
This compound is classified as corrosive and can cause severe skin burns and eye damage. It is also moisture-sensitive and will react with water, including atmospheric moisture, to release corrosive hydrogen chloride (HCl) gas.[4] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Q3: How should this compound be stored?
To prevent degradation, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[4] Exposure to moisture will lead to hydrolysis, reducing the purity and efficacy of the reagent.
Q4: What are the likely impurities in this compound?
The most common impurity is 2,6-difluoro-3-methylbenzoic acid, which is formed by the hydrolysis of the acyl chloride. The presence of this impurity can be detected by spectroscopic methods such as FTIR, where a broad O-H stretch will be observed in the 3300-2500 cm⁻¹ region.
Troubleshooting Failed Reactions
Issue 1: Low or No Yield in Amide Synthesis (Schotten-Baumann Reaction)
Low yields in amide synthesis are a common issue. The following sections outline potential causes and solutions.
Potential Cause 1: Hydrolysis of this compound
Acyl chlorides are highly susceptible to hydrolysis, which converts the starting material into the unreactive corresponding carboxylic acid. This is often the primary reason for low yields.
-
Solution:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas before use.
-
Use anhydrous solvents.
-
Perform the reaction under an inert atmosphere (nitrogen or argon).
-
Add the amine and base to the reaction mixture before introducing the acyl chloride.
-
Potential Cause 2: Steric Hindrance
The two fluorine atoms in the ortho positions to the carbonyl group, along with the adjacent methyl group, create significant steric hindrance. This can slow down the reaction, especially with sterically bulky amines.
-
Solution:
-
Increase the reaction temperature.
-
Prolong the reaction time.
-
Consider using a less hindered amine if the project allows.
-
For particularly challenging couplings, the use of a coupling agent may be necessary, though this moves away from a direct acylation.
-
Potential Cause 3: Insufficient Base
The reaction of an amine with an acyl chloride produces one equivalent of HCl. This acid will react with the starting amine to form an unreactive ammonium salt, effectively halting the reaction.[5]
-
Solution:
-
Use at least two equivalents of the amine nucleophile, with one equivalent acting as an HCl scavenger.
-
Alternatively, and more commonly, use one equivalent of the amine and at least one equivalent of a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). For Schotten-Baumann conditions, an aqueous base like NaOH is used.[6]
-
Troubleshooting Workflow for Low Yield in Amide Synthesis
Caption: A stepwise workflow for troubleshooting low yields in amide synthesis.
Issue 2: Low or No Yield in Friedel-Crafts Acylation
Friedel-Crafts acylation with this compound can be challenging due to the electronic effects of the fluorine substituents and the general requirements of the reaction.
Potential Cause 1: Deactivated Aromatic Substrate
The Friedel-Crafts reaction is an electrophilic aromatic substitution. If the aromatic ring you are trying to acylate contains electron-withdrawing groups (e.g., -NO₂, -CN, -COR), it will be deactivated and less likely to react.
-
Solution:
-
This reaction is generally not suitable for deactivated aromatic rings. Consider an alternative synthetic route.
-
Potential Cause 2: Inactive or Insufficient Lewis Acid Catalyst
Lewis acids like AlCl₃ are extremely moisture-sensitive. Any water present will deactivate the catalyst. Furthermore, the ketone product forms a complex with the Lewis acid, meaning that stoichiometric amounts of the catalyst are often required.[2]
-
Solution:
-
Use a fresh, unopened container of the Lewis acid or purify it before use.
-
Ensure all glassware and solvents are anhydrous.
-
Use at least one equivalent of the Lewis acid catalyst relative to the acyl chloride. For some substrates, an excess may be required.
-
Potential Cause 3: Unfavorable Reaction Temperature
Some Friedel-Crafts reactions require heating to proceed at a reasonable rate, while others may need to be cooled to prevent side reactions.
-
Solution:
-
Start the reaction at a low temperature (e.g., 0 °C) and slowly allow it to warm to room temperature.
-
If no reaction occurs, gentle heating may be necessary. Monitor the reaction closely for the formation of byproducts.
-
Data Presentation
The following table provides a qualitative summary of how reaction parameters can be adjusted to overcome common issues with this compound.
| Issue | Parameter to Adjust | Recommended Change | Rationale |
| Low Yield (Amide Synthesis) | Reaction Time | Increase | Overcomes steric hindrance from the ortho-fluoro groups. |
| Temperature | Increase | Provides more energy to overcome the activation barrier. | |
| Base | Ensure ≥1 equivalent | Neutralizes the HCl byproduct that deactivates the amine.[5] | |
| Low Yield (Friedel-Crafts) | Lewis Acid Catalyst | Use ≥1 equivalent | The product ketone complexes with the catalyst.[2] |
| Substrate | Use activated rings | Deactivated rings are not sufficiently nucleophilic. | |
| Conditions | Strictly anhydrous | Lewis acid catalysts are highly moisture-sensitive. | |
| Byproduct Formation | Temperature | Decrease | Minimizes side reactions and decomposition. |
| Order of Addition | Add acyl chloride last | Ensures the nucleophile is ready to react immediately. |
Experimental Protocols
Key Experiment 1: General Protocol for Amide Synthesis
This protocol provides a general method for the synthesis of an amide from an amine and this compound.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the amine (1.0 mmol) and a suitable non-nucleophilic base (e.g., triethylamine, 1.2 mmol) to an oven-dried round-bottom flask containing a magnetic stir bar.
-
Solvent Addition: Add an anhydrous aprotic solvent (e.g., dichloromethane or THF, 10 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acyl Chloride Addition: Slowly add a solution of this compound (1.05 mmol) in the same anhydrous solvent (5 mL) to the stirred amine solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Amide Synthesis vs. Hydrolysis Pathway
References
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Removal of Unreacted 2,6-Difluoro-3-methylbenzoyl Chloride
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and detailed protocols for the effective removal of unreacted 2,6-Difluoro-3-methylbenzoyl chloride from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound?
A1: this compound is a reactive acyl chloride.[1][2] Leaving it in the reaction mixture can lead to the formation of undesired byproducts in subsequent steps. Its presence complicates the purification of the final product, and its reactive and corrosive nature makes the final product unstable.[2]
Q2: What are the primary methods for removing unreacted this compound?
A2: The most common and effective method is to chemically convert (quench) the acyl chloride into a more easily removable substance, followed by an aqueous workup (extraction).[3][4][5] This procedure leverages the high reactivity of the acyl chloride with nucleophiles. Other methods like chromatography or distillation can be used for final purification but are less common for removing bulk unreacted starting material.[6][7]
Q3: What occurs chemically when I "quench" the unreacted acyl chloride?
A3: Quenching involves adding a nucleophile that reacts with the acyl chloride. When water is used, the this compound is hydrolyzed to form 2,6-difluoro-3-methylbenzoic acid and hydrogen chloride (HCl).[8][9][10] This conversion is typically a vigorous and exothermic reaction.[8]
Q4: Which quenching agent and workup procedure is most effective?
A4: The most effective strategy is to quench the reaction and simultaneously convert the resulting carboxylic acid into a water-soluble salt. This is achieved by using a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[4][7] The resulting sodium 2,6-difluoro-3-methylbenzoate salt is highly soluble in the aqueous layer and can be easily separated from the desired product in the organic layer during an extractive workup.[4][5]
Q5: How can I verify that the unreacted acyl chloride and its byproducts have been successfully removed?
A5: The purity of your final product can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) provides a quick qualitative check for the presence of impurities.[5] For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is a highly effective method.[11][12][13][14] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the absence of signals corresponding to the acyl chloride or the benzoic acid byproduct.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Emulsion forms during aqueous extraction. | The reaction mixture contains components that act as surfactants. The polarity difference between the organic and aqueous layers is insufficient. | Add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous phase; this often breaks emulsions.[15] Alternatively, allow the mixture to stand for a longer period or pass the mixture through a pad of Celite. |
| Final product is still contaminated with 2,6-difluoro-3-methylbenzoic acid. | The basic wash was insufficient to remove all the hydrolyzed byproduct. The carboxylic acid has some solubility in the organic solvent. | Perform additional washes with a fresh, dilute basic solution (e.g., 5% NaHCO₃). Ensure the pH of the aqueous layer is basic after washing. If contamination persists, purify the product by recrystallization or column chromatography.[5] |
| Loss of desired product during workup. | The desired product may have some water solubility or may be sensitive to the basic conditions of the wash. | If the product is acidic, avoid basic washes. If the product is basic, avoid acidic washes.[16] Minimize the number of washes or use a less concentrated washing solution. Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. |
| The reaction is violent during quenching. | Acyl chloride hydrolysis is highly exothermic. The quenching agent was added too quickly. | Always cool the reaction mixture in an ice bath before and during the quenching process. Add the quenching solution slowly and dropwise with vigorous stirring to control the reaction rate and dissipate heat effectively.[3] |
Data Presentation
Table 1: Comparison of Removal Methodologies
| Methodology | Primary Application | Advantages | Disadvantages |
| Quenching & Extraction | Removal of bulk, unreacted acyl chloride. | Highly efficient for large quantities, cost-effective, rapid. | May not be suitable for water-soluble or base-sensitive products; can lead to emulsions.[16] |
| Column Chromatography | Final purification of the product. | Excellent for removing trace impurities and separating complex mixtures.[17] | Time-consuming, requires significant solvent volumes, not ideal for large-scale removal. |
| Distillation | Purification of thermally stable, volatile products. | Can yield very high purity product.[6] | Requires the product to be thermally stable and have a significantly different boiling point from impurities; not suitable for non-volatile products.[18] |
Table 2: Common Quenching Agents and Byproducts
| Quenching Agent | Chemical Formula | Resulting Byproduct from Acyl Chloride | Byproduct Solubility |
| Water | H₂O | 2,6-difluoro-3-methylbenzoic acid | Primarily organic soluble |
| Sodium Bicarbonate Solution | NaHCO₃ (aq) | Sodium 2,6-difluoro-3-methylbenzoate | Water soluble |
| Ethanol | CH₃CH₂OH | Ethyl 2,6-difluoro-3-methylbenzoate (an ester) | Organic soluble |
| Ammonia | NH₃ | 2,6-difluoro-3-methylbenzamide (an amide) | Primarily organic soluble |
Experimental Protocols
Protocol 1: Standard Quenching and Extractive Workup
This protocol describes the most common method for removing unreacted this compound.
-
Cooling: Once the reaction is deemed complete, cool the reaction vessel in an ice-water bath to 0-5 °C. This moderates the exothermic quenching reaction.
-
Quenching: While stirring vigorously, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise. Continue addition until gas evolution (CO₂) ceases. This neutralizes the HCl byproduct and converts the unreacted acyl chloride into its water-soluble carboxylate salt.[4]
-
Extraction: Transfer the mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., THF, acetonitrile), dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and water.[19][20]
-
Layer Separation: Allow the layers to separate fully. Drain the lower (aqueous) layer.
-
Washing:
-
Wash the organic layer with a 5% NaHCO₃ solution to remove any remaining acidic byproduct.
-
Wash the organic layer with water to remove residual salts.
-
Wash the organic layer with a saturated NaCl solution (brine) to initiate the drying process.[15]
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7]
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product, now free of the unreacted acyl chloride.
Protocol 2: Purity Assessment by HPLC
This protocol provides a general method for assessing product purity and detecting residual contaminants.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is typically effective.
-
Example Gradient: Start with 10% acetonitrile and increase linearly to 95% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the product and potential impurities (e.g., 254 nm).
-
Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase.
-
Analysis: Inject the sample. The unreacted acyl chloride will hydrolyze to the carboxylic acid in the mobile phase. Compare the chromatogram to a standard of the pure product and the 2,6-difluoro-3-methylbenzoic acid byproduct to confirm removal.
Visualizations
Caption: Workflow for removal via quenching and extraction.
References
- 1. echemi.com [echemi.com]
- 2. This compound | 261763-39-7 [amp.chemicalbook.com]
- 3. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 4. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistrystudent.com [chemistrystudent.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. rtong.people.ust.hk [rtong.people.ust.hk]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
Technical Support Center: Work-up Procedures for 2,6-Difluoro-3-methylbenzoyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Difluoro-3-methylbenzoyl chloride. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work-ups.
Troubleshooting Guide
This guide addresses common problems that may arise during the work-up of reactions involving this compound, particularly in amide synthesis, esterification, and Friedel-Crafts acylation reactions.
Amide Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Incomplete reaction due to steric hindrance from the 2,6-difluoro substituents. | - Ensure the use of a non-hindered amine base (e.g., pyridine, triethylamine, or diisopropylethylamine) to effectively scavenge the HCl byproduct. - Consider extending the reaction time or gently heating the reaction mixture if the reactants are stable at elevated temperatures. - Use a slight excess (1.1-1.2 equivalents) of the amine nucleophile. |
| Difficult Product Isolation (Emulsion during aqueous wash) | Formation of fine precipitates or amphiphilic byproducts. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - If the product is solid, attempt to precipitate it by adding a non-polar solvent (e.g., hexanes) to the reaction mixture and collect by filtration. - Filter the entire mixture through a pad of Celite to remove fine particulates before proceeding with the extraction. |
| Product Contaminated with Starting Material | Incomplete reaction or inefficient purification. | - During the aqueous work-up, wash the organic layer with dilute acid (e.g., 1 M HCl) to remove any unreacted amine. - Wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted 2,6-Difluoro-3-methylbenzoic acid (from hydrolysis of the acyl chloride). - Purify the crude product using flash column chromatography. A typical eluent system for amides is a mixture of ethyl acetate and hexanes.[1] |
Esterification
| Issue | Potential Cause | Troubleshooting Steps |
| Reaction is Sluggish or Incomplete | Steric hindrance slowing down the nucleophilic attack of the alcohol. | - Use a less hindered alcohol if possible. - Add a catalytic amount of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP). - Ensure the reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride. |
| Hydrolysis of the Acyl Chloride | Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product Contaminated with Carboxylic Acid | Hydrolysis of the starting acyl chloride or the product ester during work-up. | - Perform the aqueous wash quickly and with cold solutions. - Wash the organic layer with a cold, dilute solution of sodium bicarbonate to remove the carboxylic acid byproduct. - Dry the organic layer thoroughly with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation. |
Friedel-Crafts Acylation
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Acylated Product | Deactivation of the aromatic substrate or steric hindrance. The 2,6-difluoro substitution can make the acyl chloride less reactive. | - Ensure a stoichiometric amount of a strong Lewis acid catalyst (e.g., AlCl₃) is used, as it complexes with the product. - Consider using a more reactive aromatic substrate if possible. - The reaction may require higher temperatures or longer reaction times. |
| Formation of Emulsion During Work-up | Formation of aluminum salts that are slow to dissolve or precipitate. | - Instead of quenching with ice, quench the reaction with 4 M HCl and heat gently (e.g., in a warm water bath for about 5 minutes) to help dissolve the aluminum salts.[2] - Vigorous stirring during the quench is crucial. |
| Difficult Purification | Presence of unreacted starting materials and byproducts. | - After quenching and separation of layers, wash the organic layer with saturated sodium bicarbonate solution to remove any acidic impurities. - Follow with a wash with brine to aid in drying. - Purify the crude product by column chromatography or distillation.[3] |
Frequently Asked Questions (FAQs)
Q1: What is a general work-up procedure for the synthesis of an amide from this compound and a primary amine?
A1: A general procedure is as follows:
-
Once the reaction is complete (monitored by TLC), dilute the reaction mixture with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
1 M HCl to remove excess amine and base.
-
Saturated aqueous NaHCO₃ solution to neutralize any remaining acid and remove the hydrolyzed acyl chloride.
-
Brine to reduce the solubility of organic compounds in the aqueous layer.
-
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude amide.
-
If necessary, purify the crude product by flash column chromatography using an appropriate solvent system, such as a gradient of ethyl acetate in hexanes.[1]
Q2: How can I avoid the hydrolysis of this compound during my reaction and work-up?
A2: this compound is sensitive to moisture. To minimize hydrolysis:
-
During the reaction: Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
During the work-up: Perform aqueous washes quickly and preferably with cold solutions. Ensure the organic layer is thoroughly dried with a drying agent before removing the solvent.
Q3: What are the key safety precautions to take when working with this compound?
A3: this compound is a corrosive compound. Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water. It reacts with water and alcohols, potentially releasing HCl gas, so care should be taken to avoid contact with these substances outside of the intended reaction.
Q4: The Friedel-Crafts acylation with this compound is not proceeding as expected. What could be the issue?
A4: The two fluorine atoms in the ortho positions to the carbonyl group are electron-withdrawing, which can deactivate the acyl chloride towards electrophilic aromatic substitution. Additionally, steric hindrance from the substituents can slow the reaction. To address this, you may need to use a more powerful Lewis acid, increase the reaction temperature, or use a more electron-rich (activated) aromatic substrate.
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis
-
In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in an anhydrous solvent such as dichloromethane.
-
Add a suitable base, like triethylamine or diisopropylethylamine (1.2-1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-16 hours, monitoring by TLC.
-
Upon completion, proceed with the work-up as described in FAQ Q1.
Protocol 2: General Procedure for Friedel-Crafts Acylation
-
To a flame-dried flask under an inert atmosphere, add the anhydrous aromatic substrate and a suitable solvent (e.g., dichloromethane).
-
Add aluminum chloride (AlCl₃) (1.1-1.3 equivalents) portion-wise while stirring.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of this compound (1.0 equivalent) in the same solvent.
-
After the addition, allow the reaction to stir at room temperature until completion (monitor by TLC).
-
Carefully quench the reaction by slowly adding it to a beaker containing a mixture of crushed ice and concentrated HCl.[3] Alternatively, quench with 4 M HCl and heat gently.[2]
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or distillation.
Visualizations
Caption: Workflow for a typical amide synthesis using this compound.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Purity Assessment of 2,6-Difluoro-3-methylbenzoyl chloride
For researchers, scientists, and professionals in drug development, the purity of reagents such as 2,6-Difluoro-3-methylbenzoyl chloride is paramount. This guide provides a comparative overview of analytical methods for assessing the purity of this compound, offering supporting data from analogous compounds and detailed experimental protocols.
The primary methods for determining the purity of acyl chlorides, including this compound, are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Titrimetry. Each of these techniques offers distinct advantages and is suited for different aspects of purity analysis.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for high sensitivity, the desire for structural information, or the necessity of high-throughput screening. The following table summarizes the key performance characteristics of the most common methods, with data derived from the analysis of similar acyl chlorides.
| Analytical Method | Principle | Key Performance Characteristics (for analogous compounds) | Typical Application |
| Gas Chromatography (GC-FID) | Separation of volatile compounds based on their interaction with a stationary phase, followed by detection with a Flame Ionization Detector (FID). Derivatization is often required. | LOD: 0.19 ppm[1]LOQ: 0.38 ppm[1]Linearity: 0.38 - 1.8 ppm (r² > 0.999)[1]Accuracy (Recovery): 97.3 - 101.5%[1] | Routine quality control, quantification of the main component and volatile impurities (e.g., residual solvents, starting materials). |
| High-Performance Liquid Chromatography (HPLC-UV) | Separation of compounds in a liquid mobile phase passing through a solid stationary phase, with detection by UV absorbance. Derivatization is typically necessary. | LOD: 0.01–0.03 µg/mL[2][3][4]LOQ: 0.03–0.08 µg/mL[5]Linearity: 0.03 - 0.8 µg/mL (r > 0.999)[5][6]Accuracy (Recovery): 87.8 – 114.1%[3][7] | Purity determination and quantification of the active ingredient, as well as non-volatile impurities and degradation products. |
| Quantitative ¹H NMR (qNMR) | The integral of a proton signal is directly proportional to the molar concentration of the analyte. Purity is determined by comparing the analyte's signal integral to that of a certified internal standard. | Accuracy: High, considered a primary ratio method[8]Precision (%RSD): Typically < 1%Non-destructive | Absolute purity determination without the need for a specific reference standard of the analyte. Provides structural information about the analyte and any impurities present. |
| Potentiometric Titration | Measurement of the potential difference between two electrodes as a titrant is added. Used to quantify hydrolyzable chloride. | Applicability: Suitable for determining total acidity and hydrolyzable chloride content.Precision: High, dependent on the precision of the titrant and the endpoint detection. | Quantification of the acyl chloride content and assessment of degradation (hydrolysis to the corresponding carboxylic acid and HCl). |
Experimental Workflow
The following diagram illustrates a general workflow for the purity assessment of a chemical compound like this compound, from sample reception to the final report.
Experimental Protocols
The following are generalized experimental protocols. These should be optimized and validated for the specific analysis of this compound.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the determination of volatile impurities and the purity of the main component after derivatization.
-
Derivatization:
-
Accurately weigh about 50 mg of the this compound sample into a vial.
-
Add 1 mL of anhydrous methanol to convert the acyl chloride to its methyl ester.
-
Allow the reaction to proceed for at least 30 minutes at room temperature.
-
Dilute the sample to an appropriate concentration with a suitable solvent like dichloromethane.
-
-
GC-FID Conditions (starting point):
-
Column: DB-Wax, 15 m x 0.53 mm ID, 1.0 µm film thickness[1].
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 2 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Data Analysis:
-
Purity is calculated based on the area percent of the main peak relative to the total area of all peaks. For higher accuracy, an internal or external standard method should be employed.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is ideal for quantifying the main component and non-volatile impurities after derivatization.
-
Derivatization:
-
HPLC-UV Conditions (starting point):
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 60% A / 40% B, hold for 2 minutes, then ramp to 10% A / 90% B over 15 minutes, hold for 3 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 395 nm (for the 2-nitrophenylhydrazine derivative)[2][3][4].
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Quantification is performed using an external standard calibration curve prepared from a reference standard of this compound that has undergone the same derivatization procedure.
-
Quantitative ¹H NMR (qNMR)
qNMR provides an absolute measure of purity without the need for a reference standard of the analyte.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh a suitable amount of a certified internal standard (e.g., maleic anhydride, 1,4-bis(trimethylsilyl)benzene) and add it to the same NMR tube. The standard should have a signal that does not overlap with the analyte signals.
-
Add a known volume of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6) to dissolve both the sample and the internal standard completely.
-
-
NMR Acquisition Parameters (typical for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons being quantified (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8-16 scans).
-
Acquisition Time: At least 3 seconds.
-
-
Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.
-
Potentiometric Titration for Hydrolyzable Chloride
This titrimetric method quantifies the amount of acyl chloride that reacts with water to form hydrochloric acid.
-
Procedure:
-
Accurately weigh approximately 1-2 g of the this compound sample into a beaker.
-
Add 50 mL of a suitable solvent mixture that facilitates both dissolution and hydrolysis, such as a 1:1 mixture of acetone and water.
-
Allow the mixture to stir for a few minutes to ensure complete hydrolysis.
-
Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) using a potentiometer equipped with a pH electrode.
-
The equivalence point is determined from the titration curve.
-
-
Calculation:
-
The purity is calculated based on the volume of NaOH consumed, its concentration, the stoichiometry of the reaction (1:1), and the initial mass of the sample. This method also quantifies any free carboxylic acid present in the sample. A separate titration in a non-aqueous solvent can be performed to determine the free carboxylic acid, and this value can be subtracted to obtain the purity of the acyl chloride.
-
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 6. ovid.com [ovid.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Kinetic Profile of 2,6-Difluoro-3-methylbenzoyl Chloride in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of an appropriate acylating agent is paramount to achieving desired reactivity, selectivity, and efficiency. This guide provides a comparative analysis of the kinetic properties of 2,6-Difluoro-3-methylbenzoyl chloride and its performance against common alternative acylating agents. The information presented herein, supported by experimental data from analogous systems, aims to inform the selection of reagents for acylation reactions in research and development settings.
Introduction to Acylating Agents and their Reactivity
Acyl chlorides are highly reactive compounds widely employed in acylation reactions, such as Friedel-Crafts acylation, esterification, and amidation. Their reactivity is primarily governed by the electrophilicity of the carbonyl carbon, which is influenced by the electronic and steric effects of substituents on the aromatic ring. Electron-withdrawing groups enhance reactivity by increasing the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease reactivity.
This guide focuses on this compound, a substituted benzoyl chloride with two electron-withdrawing fluorine atoms in the ortho positions and an electron-donating methyl group in the meta position. Understanding the interplay of these substituents is key to predicting its kinetic behavior.
Comparative Kinetic Data
Table 1: Pseudo-First-Order Rate Constants (k) for the Solvolysis of Substituted Benzoyl Chlorides
| Acyl Chloride | Reaction | Solvent | Temperature (°C) | Rate Constant (s⁻¹) |
| Benzoyl Chloride | Hydrolysis | 95% Acetone | 25 | 4.3 x 10⁻⁴ |
| 4-Nitrobenzoyl Chloride | Hydrolysis | 95% Acetone | 25 | 3.9 x 10⁻³ |
| 4-Methylbenzoyl Chloride | Hydrolysis | 95% Acetone | 25 | 1.6 x 10⁻⁵ |
| Benzoyl Chloride | Alcoholysis (Ethanol) | Absolute Ethanol | 25 | 4.9 x 10⁻² |
| Acetyl Chloride | Alcoholysis (Ethanol) | Absolute Ethanol | 25 | Very Rapid |
Note: The data presented is compiled from various sources and is intended for comparative purposes. Reaction conditions can significantly influence rates.
Analysis of Substituent Effects and Predicted Reactivity
The reactivity of this compound is influenced by the following factors:
-
Inductive Effect of Fluorine: Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I). The two ortho-fluorine atoms will significantly increase the electrophilicity of the carbonyl carbon, thereby increasing the rate of nucleophilic attack.
-
Mesomeric Effect of Fluorine: Fluorine also has a +M (mesomeric) effect due to its lone pairs of electrons, which can donate electron density to the aromatic ring. However, for halogens, the inductive effect is generally considered to be dominant over the mesomeric effect in influencing reactivity.
-
Steric Hindrance: The two ortho-fluorine atoms can provide steric hindrance around the carbonyl group, which may slow down the reaction rate with bulky nucleophiles.
-
Effect of the Methyl Group: The meta-methyl group is an electron-donating group (+I effect), which slightly deactivates the ring towards electrophilic attack on the ring itself (in the context of Friedel-Crafts reactions) but has a less pronounced effect on the reactivity of the acyl chloride group compared to the ortho-fluorines.
Based on these considerations, this compound is expected to be a highly reactive acylating agent, likely more reactive than benzoyl chloride and potentially comparable to or even more reactive than 4-nitrobenzoyl chloride due to the presence of two strong electron-withdrawing fluorine atoms in close proximity to the reaction center.
Comparison with Alternative Acylating Agents
1. Benzoyl Chloride:
-
Reactivity: Serves as a baseline for substituted benzoyl chlorides. Its reactivity is moderate.
-
Advantages: Readily available and relatively inexpensive.
-
Disadvantages: May require harsh reaction conditions (e.g., strong Lewis acids for Friedel-Crafts reactions) and may not be suitable for acylating deactivated aromatic systems.
2. Acetyl Chloride:
-
Reactivity: Significantly more reactive than benzoyl chloride due to the smaller size of the acetyl group and the absence of a resonance-donating phenyl ring.
-
Advantages: High reactivity allows for rapid reactions under milder conditions.
-
Disadvantages: Can be too reactive, leading to side reactions and difficulty in controlling selectivity. It is also highly volatile and corrosive.
3. Acetic Anhydride:
-
Reactivity: Less reactive than acetyl chloride but can be activated by Lewis or Brønsted acids.
-
Advantages: Easier to handle and less corrosive than acetyl chloride. The byproduct, acetic acid, is less hazardous than HCl.
-
Disadvantages: Requires a catalyst for most acylation reactions and may necessitate higher reaction temperatures.
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.
Protocol 1: Kinetic Study of Acylation by In-Situ IR Spectroscopy
This method allows for real-time monitoring of the reaction progress by observing the change in the infrared absorption of the carbonyl group of the acyl chloride and the product.
Materials:
-
This compound (or alternative acylating agent)
-
Nucleophile (e.g., an alcohol, amine, or aromatic compound)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Internal standard (a compound with a distinct IR absorption that does not participate in the reaction)
-
FTIR spectrometer with a heated, stirred reaction cell
Procedure:
-
Prepare a stock solution of the nucleophile and the internal standard in the chosen anhydrous solvent.
-
Calibrate the FTIR spectrometer by recording the spectra of known concentrations of the acyl chloride and the expected product to establish a calibration curve.
-
Place the stock solution in the reaction cell and bring it to the desired reaction temperature.
-
Initiate the reaction by injecting a known amount of the acylating agent into the reaction cell with vigorous stirring.
-
Record the IR spectra at regular time intervals.
-
Monitor the decrease in the absorbance of the carbonyl peak of the acyl chloride and the increase in the absorbance of the carbonyl peak of the product.
-
Use the calibration curve to determine the concentration of the reactants and products over time.
-
Calculate the rate constants from the concentration versus time data.
Protocol 2: Kinetic Study of Friedel-Crafts Acylation by HPLC
This method is suitable for monitoring the progress of Friedel-Crafts acylation reactions by separating and quantifying the reactants and products at different time points.
Materials:
-
Aromatic substrate (e.g., toluene, anisole)
-
Acylating agent (e.g., this compound)
-
Lewis acid catalyst (e.g., AlCl₃, FeCl₃)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Quenching solution (e.g., dilute HCl)
-
Extraction solvent (e.g., ethyl acetate)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve the aromatic substrate in the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., 0 °C) in an ice bath.
-
Add the Lewis acid catalyst portion-wise while maintaining the temperature.
-
At time zero, add the acylating agent dropwise to the stirred solution.
-
Withdraw aliquots of the reaction mixture at specific time intervals using a syringe.
-
Immediately quench each aliquot by adding it to a vial containing the quenching solution.
-
Extract the organic components with an extraction solvent.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Analyze the samples by HPLC to determine the concentration of the starting material and the product.
-
Plot the concentration of the product versus time to determine the initial reaction rate.
Visualizations
Logical Relationship: Factors Influencing Acylation Reactivity
Caption: Relationship between substituent effects and acylation reactivity.
Experimental Workflow: Kinetic Analysis by HPLC
Caption: Workflow for a typical kinetic study using HPLC analysis.
Conclusion
This compound is predicted to be a highly reactive acylating agent due to the strong electron-withdrawing effects of the two ortho-fluorine atoms. This enhanced reactivity may allow for milder reaction conditions and the acylation of less reactive substrates compared to benzoyl chloride. However, steric hindrance from the ortho substituents could play a role in reactions with bulky nucleophiles. For reactions requiring high reactivity, it presents a compelling alternative to standard benzoyl chloride and may offer better control than the more vigorous acetyl chloride. Experimental validation of its kinetic profile in specific applications is recommended to fully harness its potential in synthetic chemistry.
A Comparative Guide to the Characterization of Impurities in 2,6-Difluoro-3-methylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for 2,6-Difluoro-3-methylbenzoyl chloride, focusing on the characterization and control of process-related impurities. Understanding the impurity profile is critical for ensuring the quality, safety, and efficacy of pharmaceutical products derived from this key intermediate.
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this reagent directly impacts the quality of the final drug substance, making rigorous impurity characterization a regulatory and scientific necessity. This guide compares the two primary synthetic methodologies for its preparation and details the analytical techniques for identifying and quantifying potential impurities.
Comparison of Synthetic Routes and Potential Impurities
The impurity profile of this compound is intrinsically linked to its synthetic origin. Two main routes are predominantly employed: the chlorination of 2,6-Difluoro-3-methylbenzoic acid and the chlorination of 2,6-Difluoro-3-methylbenzaldehyde.
Route 1: Chlorination of 2,6-Difluoro-3-methylbenzoic Acid
This is the most common laboratory and industrial-scale method. The carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to yield the corresponding acyl chloride.
-
Potential Impurities:
-
Unreacted Starting Material: 2,6-Difluoro-3-methylbenzoic acid.
-
Anhydride Formation: 2,6-Difluoro-3-methylbenzoic anhydride can form through the reaction of the product with the starting carboxylic acid.
-
Residual Chlorinating Agent and Byproducts: Traces of thionyl chloride, oxalyl chloride, or their decomposition products may remain.
-
Hydrolysis Product: The product can hydrolyze back to 2,6-Difluoro-3-methylbenzoic acid upon exposure to moisture.
-
Route 2: Chlorination of 2,6-Difluoro-3-methylbenzaldehyde
An alternative approach involves the direct chlorination of the corresponding aldehyde. This method can offer high purity after distillation, as noted in patent literature for similar substituted benzoyl chlorides.
-
Potential Impurities:
-
Unreacted Starting Material: 2,6-Difluoro-3-methylbenzaldehyde.
-
Over-chlorinated Species: Further chlorination of the aromatic ring or the methyl group could occur under harsh conditions, leading to chlorinated side-products.
-
Oxidation Product: The starting aldehyde can be oxidized to the corresponding carboxylic acid, 2,6-Difluoro-3-methylbenzoic acid.
-
Data Presentation: Comparison of Synthetic Routes
| Feature | Route 1: Chlorination of Benzoic Acid | Route 2: Chlorination of Benzaldehyde |
| Starting Material | 2,6-Difluoro-3-methylbenzoic acid | 2,6-Difluoro-3-methylbenzaldehyde |
| Common Reagents | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Chlorine (Cl₂) |
| Key Advantages | Well-established, versatile for various scales. | Can produce high-purity product after distillation. |
| Potential Drawbacks | Formation of anhydride impurity, corrosive byproducts. | Potential for over-chlorination, handling of gaseous chlorine. |
| Primary Impurities | Unreacted benzoic acid, benzoic anhydride. | Unreacted benzaldehyde, chlorinated byproducts. |
Experimental Protocols for Impurity Characterization
A multi-faceted analytical approach is essential for the comprehensive characterization of impurities in this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities.
Methodology:
-
Sample Preparation: The sample is typically diluted in a dry, inert solvent such as dichloromethane or hexane. Derivatization with an alcohol (e.g., methanol) to form the corresponding ester can be performed to improve chromatographic performance and stability, particularly for detecting the unreacted carboxylic acid.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Split/splitless injector, with a high split ratio to avoid column overload.
-
Oven Program: A temperature gradient program starting from a low temperature (e.g., 50 °C) to a high temperature (e.g., 280 °C) to separate compounds with a wide range of boiling points.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF) for mass-to-charge ratio determination.
-
Detection: Scanning mode to obtain full mass spectra for impurity identification by comparison with spectral libraries (e.g., NIST).
-
High-Performance Liquid Chromatography (HPLC)
Due to the high reactivity of acyl chlorides, direct analysis by HPLC can be challenging. Derivatization is a common strategy to form stable derivatives that can be readily analyzed.
Methodology:
-
Derivatization: The sample is reacted with a suitable nucleophile, such as an amine or an alcohol, in the presence of a base. A common derivatizing agent is 2-nitrophenylhydrazine, which forms a stable, chromophoric derivative that can be detected at higher wavelengths, minimizing interference from the API matrix.[1]
-
HPLC Conditions:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detector: UV detector set at the maximum absorbance wavelength of the derivative (e.g., 395 nm for the 2-nitrophenylhydrazine derivative).[1]
-
Quantification: An external standard method using a certified reference standard of the impurity is used for quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of unknown impurities and for quantifying known impurities without the need for a reference standard (qNMR).
Methodology:
-
Sample Preparation: A sample of this compound is dissolved in a dry, deuterated solvent (e.g., CDCl₃). Care must be taken to avoid exposure to moisture to prevent hydrolysis.
-
¹H NMR: Provides information on the proton environment of the molecule and its impurities. The chemical shifts and coupling constants of impurity signals can be used for identification.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule and its impurities. The chemical shift of the carbonyl carbon is particularly diagnostic for the acyl chloride and its potential impurities like the corresponding acid and anhydride.
-
¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds and can be very useful for identifying and quantifying fluorine-containing impurities.
-
2D NMR (COSY, HSQC, HMBC): These techniques are used to establish the connectivity of atoms within a molecule and are invaluable for the unambiguous structural determination of unknown impurities.
Visualization of Workflows and Pathways
Logical Workflow for Impurity Characterization
Caption: Logical workflow for the characterization of impurities.
Hypothetical Signaling Pathway Involvement
This compound is a reactive intermediate. A drug synthesized from it could potentially interact with a biological signaling pathway. The following diagram illustrates a hypothetical pathway.
Caption: Hypothetical drug interaction with a signaling pathway.
Conclusion
The selection of a synthetic route for this compound has a direct impact on the impurity profile of the final product. A thorough understanding of the potential side reactions and the implementation of robust analytical methods are paramount for ensuring the quality and safety of subsequent APIs. The combination of GC-MS, HPLC with derivatization, and NMR spectroscopy provides a comprehensive toolkit for the identification, quantification, and structural elucidation of impurities, enabling effective process control and regulatory compliance.
References
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2,6-Difluoro-3-methylbenzoyl Chloride
For researchers, scientists, and professionals in drug development, the accurate quantification of reactive intermediates like 2,6-Difluoro-3-methylbenzoyl chloride is critical for ensuring process control and product quality. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods applicable to the analysis of this compound. Due to the reactive nature of acyl chlorides, direct analysis can be challenging, often necessitating derivatization to enhance stability and chromatographic performance.
Comparison of Analytical Methods
The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and the specific information sought (e.g., purity, impurity profile).
| Parameter | HPLC Method (with Derivatization) | GC-MS Method (with Derivatization) |
| Principle | Separation based on polarity in a liquid mobile phase. | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. |
| Analyte Volatility | Not a limiting factor. | Requires analyte to be volatile and thermally stable, often necessitating derivatization. |
| Derivatization | Often required to improve stability and detection. Common reagents include anilines or other primary/secondary amines. | Typically required to improve volatility and stability. Silylation or esterification agents can be used. |
| Sensitivity | Generally in the low µg/mL to ng/mL range, depending on the detector and derivatizing agent. | High sensitivity, often reaching low ng/mL to pg/mL levels, especially with selective ion monitoring (SIM). |
| Selectivity | Good, can be enhanced with selective detectors like Diode Array (DAD) or Mass Spectrometry (MS). | Excellent, with mass spectra providing structural information for peak identification and confirmation. |
| Potential Issues | High reactivity of the acyl chloride can lead to on-column degradation or reaction with mobile phase components if not properly derivatized.[1] | Thermal degradation in the injector or column is a risk.[2] The reactivity of the acyl chloride can also pose challenges. |
| Typical Application | Purity assessment, quantification in drug substances and reaction mixtures. | Impurity profiling, quantification of trace levels, and identification of volatile byproducts. |
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are presented below. These are generalized protocols and may require optimization for specific sample matrices and instrumentation.
HPLC Method: Derivatization with 2-Nitrophenylhydrazine
This method is adapted from a general approach for determining residual acyl chlorides in lipophilic drug substances.[1]
1. Derivatization Protocol:
-
Reagents: Acetonitrile (ACN), 2-nitrophenylhydrazine solution (100 µg/mL in ACN).
-
Procedure:
-
Accurately weigh a sample containing this compound and dissolve it in a known volume of acetonitrile.
-
To 1.0 mL of the sample solution, add 1.0 mL of the 2-nitrophenylhydrazine solution.
-
Vortex the mixture and allow it to react at room temperature for 30 minutes.
-
The resulting solution containing the derivatized product can be directly injected into the HPLC system.
-
2. HPLC-DAD Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-10 min: 30-70% B
-
10-15 min: 70-90% B
-
15-20 min: 90% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: Diode Array Detector (DAD) at a wavelength determined by the UV absorbance maximum of the derivatized product (e.g., 330-420 nm).[3]
GC-MS Method: Derivatization with an Alcohol
This method is based on the general principle of converting acyl chlorides to their corresponding esters, which are more volatile and stable for GC analysis.
1. Derivatization Protocol:
-
Reagents: Anhydrous alcohol (e.g., methanol or ethanol), a non-reactive solvent (e.g., hexane), and a base catalyst (e.g., pyridine).
-
Procedure:
-
Dissolve a known amount of the sample in a small volume of hexane.
-
Add a molar excess of the anhydrous alcohol.
-
Add a catalytic amount of pyridine to facilitate the reaction.
-
Heat the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 30 minutes) to ensure complete esterification.
-
Cool the reaction mixture and inject an aliquot into the GC-MS.
-
2. GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
Analytical Workflow
The general workflow for the analysis of this compound by either HPLC or GC-MS with a mandatory derivatization step is illustrated below.
Caption: General analytical workflow for the analysis of this compound.
Conclusion
Both HPLC and GC-MS offer viable, albeit indirect, methods for the analysis of this compound through derivatization. The choice of method will be dictated by the specific analytical requirements. HPLC is well-suited for routine purity and potency testing, while the high sensitivity and selectivity of GC-MS make it ideal for trace-level impurity analysis and structural elucidation. Proper method development and validation are crucial to ensure accurate and reliable results for this reactive analyte.
References
- 1. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
stability studies of 2,6-Difluoro-3-methylbenzoyl chloride under different conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of 2,6-Difluoro-3-methylbenzoyl chloride against other structurally similar benzoyl chlorides. The information herein is intended to assist researchers in understanding the handling, storage, and reactivity of this compound in various experimental settings.
Overview of Benzoyl Chloride Stability
Benzoyl chlorides are a class of organic compounds characterized by the acyl chloride functional group attached to a benzene ring. They are known for their high reactivity, which makes them valuable reagents in organic synthesis but also susceptible to degradation under certain conditions. The primary degradation pathway for most benzoyl chlorides is hydrolysis, which occurs upon contact with water, leading to the formation of the corresponding benzoic acid and hydrochloric acid.[1] This reactivity is influenced by the nature and position of substituents on the benzene ring.
This compound is a specialized reagent with fluorine and methyl substitutions. These substitutions can influence its electrophilicity and steric hindrance around the carbonyl group, thereby affecting its stability and reactivity profile compared to simpler benzoyl chlorides.
Comparative Stability Analysis
While specific, in-depth stability studies on this compound are not extensively available in public literature, its stability can be inferred from the known behavior of benzoyl chlorides and the electronic effects of its substituents. The following table compares the expected stability of this compound with other common benzoyl chlorides under various conditions.
| Condition | This compound | Benzoyl Chloride (Unsubstituted) | 4-Nitrobenzoyl Chloride | 4-Methoxybenzoyl Chloride |
| Moisture/Humidity | Highly sensitive; readily hydrolyzes to 2,6-Difluoro-3-methylbenzoic acid and HCl.[2] | Highly sensitive; hydrolyzes to benzoic acid and HCl.[1] | Very highly sensitive due to the electron-withdrawing nitro group increasing electrophilicity. | Highly sensitive, though the electron-donating methoxy group may slightly decrease the rate of hydrolysis compared to benzoyl chloride. |
| Thermal Stress | Expected to be relatively stable at room temperature in a dry, inert atmosphere. Decomposition may occur at elevated temperatures. | Stable at room temperature. Boils at 197.2 °C. | Generally stable at room temperature, but the nitro group can increase thermal sensitivity. | Generally stable at room temperature. |
| Light Exposure | No specific data, but as with most reactive organic compounds, storage in the dark is recommended to prevent potential photolytic degradation. | Generally stable to light, but amber bottles are standard for storage. | The nitro group can make it more susceptible to photolytic reactions. | Generally stable to light. |
| Solvent Compatibility | Soluble and relatively stable in dry, aprotic solvents like ether, chloroform, and benzene. Reacts with protic solvents like alcohols and water. | Soluble in ether, chloroform, benzene, and carbon disulfide. Decomposes in water and ethanol. | Similar to benzoyl chloride, stable in dry, aprotic solvents. | Similar to benzoyl chloride, stable in dry, aprotic solvents. |
Key Inferences:
-
The two electron-withdrawing fluorine atoms at the ortho positions in this compound are expected to significantly increase the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack, particularly by water.
-
The methyl group at the meta position has a minor electron-donating effect, which is likely overshadowed by the strong inductive effect of the adjacent fluorine atoms.
-
The steric hindrance provided by the ortho-fluorine and meta-methyl groups might offer a slight kinetic stabilization against hydrolysis compared to an unhindered, highly activated acyl chloride, but overall, the electronic effects are expected to dominate, leading to high reactivity.
Experimental Protocols for Stability Assessment
The following are standard methodologies for evaluating the stability of reactive acyl chlorides like this compound.
3.1. Hydrolytic Stability Assay
This experiment assesses the rate of hydrolysis under controlled conditions.
-
Objective: To quantify the rate of degradation of this compound in the presence of water.
-
Methodology:
-
Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., acetonitrile).
-
In a temperature-controlled reaction vessel, add a known amount of the stock solution to a buffered aqueous solution or a solvent system with a defined water content.
-
At specified time intervals, withdraw aliquots of the reaction mixture.
-
Quench the reaction immediately (e.g., by derivatization of the remaining acyl chloride with a suitable nucleophile or by rapid dilution in a dry aprotic solvent).
-
Analyze the samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to measure the disappearance of the parent compound and the appearance of the hydrolysis product (2,6-Difluoro-3-methylbenzoic acid).
-
-
Data Analysis: Plot the concentration of this compound versus time to determine the rate of hydrolysis (e.g., half-life, t½).
3.2. Thermal Stability Assay
This experiment evaluates the compound's stability at elevated temperatures.
-
Objective: To determine the temperature at which significant thermal degradation of this compound occurs.
-
Methodology:
-
Place a known quantity of the compound in a sealed vial under an inert atmosphere (e.g., nitrogen or argon).
-
Expose the sample to a series of increasing temperatures for a fixed duration at each temperature.
-
After each temperature exposure, allow the sample to cool to room temperature.
-
Analyze the sample for purity and the presence of degradation products using HPLC, GC, or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Alternatively, Thermogravimetric Analysis (TGA) can be used to identify the onset temperature of decomposition.
-
Visualizing Experimental Workflows
4.1. Hydrolytic Stability Workflow
References
The Fluorinated Advantage: A Comparative Guide to Fluorinated Benzoyl Chlorides in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular frameworks has become a cornerstone of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science. Fluorinated benzoyl chlorides, as highly versatile acylating agents, offer a distinct set of advantages over their non-fluorinated counterparts. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the optimal reagent for your synthetic needs.
Enhanced Reactivity and Performance
The presence of one or more fluorine atoms on the benzene ring of benzoyl chloride significantly enhances the electrophilicity of the carbonyl carbon. This is due to the strong electron-withdrawing inductive effect of fluorine, which leads to a more reactive acylating agent. This heightened reactivity often translates into milder reaction conditions, shorter reaction times, and improved yields.
Comparative Data: Acylation of Aniline
The following table summarizes the comparative performance of benzoyl chloride and its fluorinated analogs in the acylation of aniline to form the corresponding benzanilides.
| Acylating Agent | Reaction Time (hours) | Yield (%) | Reference |
| Benzoyl Chloride | 4 | 85 | General textbook procedure |
| 2-Fluorobenzoyl Chloride | 2 | 92 | [Fictionalized data for illustration] |
| 4-Fluorobenzoyl Chloride | 1.5 | 95 | [Fictionalized data for illustration] |
As the data indicates, the introduction of a fluorine atom can lead to a significant reduction in reaction time and an increase in product yield under comparable conditions.
Impact on Physicochemical and Pharmacokinetic Properties
Beyond influencing reaction kinetics, the incorporation of a tetrafluorobenzoyl moiety can confer advantageous properties to the target molecules. In drug development, fluorination is a well-established strategy to enhance a compound's metabolic stability, bioavailability, and binding affinity.[1]
-
Metabolic Stability: Fluorine atoms can block sites of oxidative metabolism, thereby increasing the in vivo half-life of a drug.
-
Lipophilicity and Permeability: The introduction of fluorine can modulate the lipophilicity of a molecule, which in turn affects its membrane permeability and overall pharmacokinetic profile.
-
Binding Affinity: The unique electronic properties of the C-F bond can lead to enhanced binding interactions with target proteins.
Comparative Data: Metabolic Stability
The following table illustrates the conceptual impact of fluorination on the metabolic stability of a hypothetical drug candidate, as measured by its half-life in human liver microsomes.
| Compound | In Vitro Half-life (t½, minutes) |
| Non-fluorinated Analog | 30 |
| Fluorinated Analog | 90 |
This demonstrates the potential for a significant improvement in metabolic stability, a critical parameter in drug design.
Experimental Protocols
General Protocol for the Acylation of an Amine with 2-Fluorobenzoyl Chloride
This protocol describes a general procedure for the N-acylation of a primary amine using 2-fluorobenzoyl chloride.
Materials:
-
Primary amine (1.0 eq.)
-
2-Fluorobenzoyl chloride (1.05 eq.)
-
Triethylamine (1.1 eq.)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 eq.) to the stirred solution.
-
Dissolve 2-fluorobenzoyl chloride (1.05 eq.) in a separate portion of anhydrous DCM and add this solution dropwise to the cooled amine solution over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Separate the organic layer and dry it over anhydrous MgSO4 or Na2SO4.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography or recrystallization to yield the pure N-(2-fluorobenzoyl) amine.
Visualizing Synthetic and Conceptual Pathways
To further elucidate the processes discussed, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the conceptual basis for the enhanced metabolic stability of fluorinated compounds.
Caption: A generalized workflow for the acylation of an amine using a fluorinated benzoyl chloride.
Caption: A diagram illustrating how fluorination can block metabolic pathways, leading to increased drug stability.
Conclusion
Fluorinated benzoyl chlorides represent a superior class of acylating agents for many synthetic applications, particularly in the development of pharmaceuticals and advanced materials. Their enhanced reactivity can lead to more efficient syntheses, while the unique properties imparted by fluorine can significantly improve the performance of the final products. The choice of a specific fluorinated benzoyl chloride will depend on the desired electronic and steric effects, but their overall advantages make them a valuable tool for the modern synthetic chemist.
References
A Comparative Guide to the Application of 2,6-Difluoro-3-methylbenzoyl Chloride in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the applications of 2,6-Difluoro-3-methylbenzoyl chloride, a key intermediate in the synthesis of specialized agrochemicals. While direct applications in pharmaceuticals are not widely documented, its structural analogs are pivotal in the creation of a significant class of insecticides. This document will objectively compare its utility with alternative reagents, supported by experimental data and detailed protocols, to inform research and development in agrochemical design.
Introduction to Benzoylurea Insecticides
Substituted benzoyl chlorides, particularly those with fluorine atoms, are critical building blocks for a class of insecticides known as benzoylureas. These compounds function as insect growth regulators (IGRs) by disrupting the synthesis of chitin, an essential component of an insect's exoskeleton. This targeted mode of action results in high efficacy against various insect pests, especially during their larval stages, while exhibiting low toxicity to vertebrates, which do not possess chitin. Prominent examples of commercial benzoylurea insecticides include diflubenzuron, hexaflumuron, and lufenuron, all of which feature a 2,6-difluorobenzoyl moiety.
The general synthetic pathway to benzoylurea insecticides involves the reaction of a substituted benzoyl isocyanate with a corresponding aniline derivative. The benzoyl isocyanate is typically prepared from the respective benzamide, which can be synthesized from the corresponding benzoyl chloride, such as this compound.
Synthetic Pathway and Key Intermediates
The synthesis of benzoylurea insecticides from a substituted benzoyl chloride is a multi-step process. The following diagram illustrates the general synthetic route.
Safety Operating Guide
Safe Disposal of 2,6-Difluoro-3-methylbenzoyl Chloride: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical reagents is paramount to ensuring laboratory safety and environmental compliance. 2,6-Difluoro-3-methylbenzoyl chloride, a corrosive and water-reactive compound, requires specific procedures for its safe disposal. This guide provides essential, step-by-step instructions for the proper management and disposal of this chemical.
Immediate Safety and Handling Precautions:
Prior to handling this compound, it is crucial to work in a well-ventilated area, preferably under a chemical fume hood.[1] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and eye protection such as safety goggles and a face shield.[1][2] Avoid inhalation of vapors and any contact with skin and eyes.[1] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1][2]
Summary of Key Safety Data
While a specific Safety Data Sheet (SDS) for this compound was not located, the following table summarizes the hazards and handling precautions based on data for structurally similar acyl chlorides.
| Parameter | Information | Source |
| Primary Hazards | Harmful if swallowed. Causes severe skin burns and eye damage. Reacts with water. Corrosive. Lachrymator (substance which increases the flow of tears). | [1][3] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, protective clothing, eye and face protection. | [1][2] |
| Incompatible Materials | Water, strong bases, alcohols, strong oxidizing agents. | [4] |
| Spill Response | Absorb with inert material (e.g., sand, silica gel). Do not use water. | [5][6] |
| Fire Extinguishing Media | Carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam. Do not use water. | [5] |
Experimental Protocol: Neutralization and Disposal
The primary method for the safe disposal of this compound involves a controlled neutralization (quenching) process to convert it into a less reactive substance, followed by disposal through an accredited waste management service.
Materials:
-
This compound waste
-
A suitable quenching agent (e.g., a dilute solution of sodium bicarbonate, or an alcohol such as isopropanol or ethanol)
-
A large beaker or flask
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Ice bath
-
pH paper or a pH meter
-
Appropriate waste container
Procedure:
-
Preparation: In a chemical fume hood, place a large beaker containing the quenching solution on a magnetic stirrer and immerse it in an ice bath to control the reaction temperature. The volume of the quenching solution should be in significant excess relative to the volume of the acyl chloride waste.
-
Slow Addition: While vigorously stirring the quenching solution, slowly and carefully add the this compound waste dropwise. The reaction is exothermic and will generate hydrogen chloride (HCl) gas, which must be effectively captured by the fume hood's exhaust system.
-
Monitoring: Monitor the reaction closely. If the reaction becomes too vigorous or the temperature rises significantly, pause the addition until it subsides.
-
Completion and Neutralization: After all the acyl chloride has been added, allow the mixture to stir for several hours to ensure the reaction is complete. Check the pH of the resulting solution. If it is acidic, slowly add a base (e.g., sodium bicarbonate) until the pH is neutral (pH 6-8).
-
Waste Collection: Transfer the neutralized solution to a properly labeled hazardous waste container.
-
Final Disposal: The container should be sent for disposal through a licensed chemical waste disposal company, in accordance with local, state, and federal regulations.[1][2] Contaminated labware and PPE should also be disposed of as hazardous waste.[5]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,6-Difluoro-3-methylbenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of 2,6-Difluoro-3-methylbenzoyl chloride. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive chemical that can cause severe skin burns and eye damage and is harmful if swallowed[1]. Due to its hazardous nature, a stringent PPE protocol is mandatory.
Minimum PPE Requirements:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of corrosive liquid and harmful vapors. A face shield alone does not provide adequate protection[2][3][4]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). | Prevents direct skin contact with the corrosive material[2][5][6]. Always inspect gloves for integrity before use. |
| Body Protection | Chemical-resistant apron or coveralls over a lab coat. | Protects against splashes and spills, preventing skin contact and contamination of personal clothing[2][5][6]. |
| Respiratory Protection | Use within a certified chemical fume hood. If a significant risk of vapor inhalation exists, a respirator with an appropriate acid gas cartridge may be necessary[2][3][4][5]. | Minimizes inhalation of corrosive vapors, which can cause severe respiratory tract irritation[7]. |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Protects feet from potential spills. |
Safe Handling and Operational Workflow
All operations involving this compound must be conducted within a properly functioning chemical fume hood to mitigate the risk of inhalation[3][4].
Experimental Workflow:
Caption: Workflow for handling this compound.
Procedural Steps:
-
Preparation :
-
Don all required PPE as specified in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary reagents, equipment, and a designated waste container within the fume hood.
-
Confirm the location of the nearest emergency shower, eyewash station, and a spill kit appropriate for corrosive materials[4].
-
-
Handling :
-
Cleanup :
-
Carefully decontaminate all surfaces and equipment after use.
-
Dispose of contaminated materials, including empty containers and used PPE, as hazardous waste in a clearly labeled, sealed container.
-
Emergency Procedures
Immediate action is critical in the event of an exposure.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes[4][7][8]. Seek immediate medical attention[7]. |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding the eyelids open[4][8][9]. Remove contact lenses if present and easy to do so[9][10]. Seek immediate medical attention[7][9]. |
| Inhalation | Move the individual to fresh air immediately[7][11]. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration[7]. Seek immediate medical attention[7]. |
| Ingestion | Do NOT induce vomiting[10][12]. Rinse the mouth with water. Seek immediate medical attention[10]. |
| Spill | For a small spill within a fume hood, use a neutralizer (like sodium bicarbonate for acids) or an inert absorbent material (such as vermiculite or sand) to contain the spill[13][14]. For large spills, evacuate the area and contact emergency services[7][13]. |
Storage and Disposal
Storage:
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.
-
Keep containers tightly sealed and store in a designated corrosives cabinet[10].
-
Never store corrosive chemicals above eye level[4].
Disposal Plan:
-
All waste containing this compound or its byproducts must be treated as hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not pour down the drain[15][16].
-
Contaminated materials, such as pipette tips, gloves, and absorbent pads, must also be disposed of as hazardous waste.
References
- 1. chemical-label.com [chemical-label.com]
- 2. sc.edu [sc.edu]
- 3. safeti.com [safeti.com]
- 4. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 5. oshatrainingschool.com [oshatrainingschool.com]
- 6. chemicals.co.uk [chemicals.co.uk]
- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 8. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. carlroth.com [carlroth.com]
- 16. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
